2-Bromo-N-(tert-butyl)butanamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-tert-butylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO/c1-5-6(9)7(11)10-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTDIBXHVGIXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586132 | |
| Record name | 2-Bromo-N-tert-butylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95904-25-9 | |
| Record name | 2-Bromo-N-tert-butylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N-(tert-butyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-N-(tert-butyl)butanamide. Due to the limited availability of experimentally determined data for this specific compound, this guide also incorporates information from structurally related molecules to provide a predictive understanding of its characteristics. All data is presented with clear sourcing to distinguish between experimentally verified and computed values.
Core Chemical Identity
This compound is a halogenated amide with potential applications in organic synthesis and drug discovery. Its core structure consists of a butyramide backbone substituted with a bromine atom at the alpha-position and a tert-butyl group attached to the nitrogen atom.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 95904-25-9 |
| Molecular Formula | C8H16BrNO |
| Molecular Weight | 222.13 g/mol [1] |
| Canonical SMILES | CCC(C(=O)NC(C)(C)C)Br |
| InChI Key | DCTDIBXHVGIXFZ-UHFFFAOYSA-N |
| Synonyms | 2-Bromo-N-tert-butyl-butyramide, Butanamide, 2-bromo-N-(1,1-dimethylethyl)- |
Physicochemical Properties
| Property | This compound (Computed) | 2-Bromo-N-tert-butyl-propanamide (Experimental/Computed) |
| Boiling Point | Not Available | 274.5°C at 760 mmHg[2] |
| Melting Point | Not Available | 81.59°C (Computed)[3] |
| Density | Not Available | 1.271 g/cm³[2] |
| Flash Point | Not Available | 119.8°C[2] |
| Refractive Index | Not Available | 1.471[2] |
| Water Solubility | Not Available | 4988.87 mg/L (Computed)[3] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and plausible synthetic route can be adapted from the synthesis of structurally similar N-substituted 2-bromoamides, such as the local anesthetic Etidocaine. The synthesis typically involves the amidation of a 2-bromobutyryl halide with tert-butylamine.
Proposed Synthetic Protocol:
-
Reaction Setup: To a solution of tert-butylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), cooled to 0°C in an ice bath.
-
Addition of Acyl Halide: 2-Bromobutyryl chloride (1.0 equivalent), dissolved in the same solvent, is added dropwise to the stirred solution of tert-butylamine. A base, such as triethylamine or pyridine (1.1 equivalents), is often included to neutralize the hydrogen chloride byproduct.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate to remove any remaining acid, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Below is a generalized workflow for the synthesis of N-substituted 2-bromoamides.
Caption: Generalized workflow for the synthesis of N-substituted 2-bromoamides.
Spectral Properties
Specific NMR and IR spectra for this compound are not available. However, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from similar compounds.
Expected 1H NMR Spectral Data:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| CH3 (butyryl) | Triplet | ~1.0 |
| CH2 | Multiplet | ~1.8-2.2 |
| CH(Br) | Triplet or Doublet of Doublets | ~4.2-4.5 |
| NH | Singlet (broad) | ~6.0-7.5 |
| C(CH3)3 | Singlet | ~1.4 |
Expected 13C NMR Spectral Data:
| Carbon | Approximate Chemical Shift (ppm) |
| C H3 (butyryl) | ~10-15 |
| C H2 | ~25-35 |
| C H(Br) | ~50-60 |
| C =O | ~170-175 |
| C (CH3)3 | ~50-55 |
| C(C H3)3 | ~28-30 |
Expected FT-IR Spectral Data:
| Functional Group | Vibration | Expected Wavenumber (cm-1) |
| N-H | Stretch | 3300-3500 (secondary amide) |
| C-H (alkyl) | Stretch | 2850-3000 |
| C=O (amide I) | Stretch | 1630-1680 |
| N-H (amide II) | Bend | 1510-1570 |
| C-Br | Stretch | 500-600 |
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of 2-bromo-amides has been investigated for various biological activities. Some N-substituted 2-bromoamides have been explored for their potential as anticonvulsant agents. Additionally, certain bromoalkanamides have been found to exhibit herbicidal properties. It is important to note that these are general findings for the chemical class, and specific activities of this compound would require dedicated biological screening and investigation.
Safety and Handling
Conclusion
This technical guide consolidates the currently available information on this compound. While fundamental identifiers are known, a significant portion of its physicochemical and biological properties remains to be experimentally determined. The provided synthetic protocol and predicted spectral data offer a foundation for future research into this compound. Further experimental investigation is necessary to fully characterize its properties and potential applications in drug development and other scientific fields.
References
2-Bromo-N-(tert-butyl)butanamide CAS number 95904-25-9
CAS Number: 95904-25-9
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available technical information on 2-Bromo-N-(tert-butyl)butanamide. A comprehensive literature search did not yield specific experimental data on biological activity or detailed, validated synthesis protocols for this particular compound. The information presented herein is based on general chemical principles and data available for structurally related compounds.
Chemical and Physical Properties
This compound is a halogenated amide with potential applications as a chemical intermediate in organic synthesis. The following table summarizes its key chemical and physical properties based on available data.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆BrNO | [1] |
| Molecular Weight | 222.126 g/mol | [1] |
| CAS Number | 95904-25-9 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-Bromo-N-tert-butyl-butyramide, Butanamide, 2-bromo-N-(1,1-dimethylethyl)- | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically available at ≥95% | [2] |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound has not been identified in the surveyed literature. However, based on general methods for the synthesis of α-bromo amides and N-tert-butyl amides, a plausible two-step synthetic route can be proposed. This involves the α-bromination of butanoyl chloride followed by amidation with tert-butylamine.
Proposed Synthetic Pathway
A likely synthetic route commences with the Hell-Volhard-Zelinsky reaction to brominate butanoyl chloride at the alpha position, followed by the Schotten-Baumann reaction for the amidation.
Caption: Proposed synthesis workflow for this compound.
Representative Experimental Protocol
Step 1: Synthesis of 2-Bromobutanoyl Chloride
This step follows the principles of the Hell-Volhard-Zelinsky reaction.
-
To a flask equipped with a reflux condenser and a dropping funnel, add butanoyl chloride (1.0 eq).
-
Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Slowly add bromine (Br₂) (1.0 eq) from the dropping funnel.
-
Gently heat the reaction mixture to initiate the reaction, then maintain at a gentle reflux until the bromine color disappears.
-
After cooling, the crude 2-bromobutanoyl chloride can be purified by distillation under reduced pressure.
Step 2: Synthesis of this compound
This amidation step is based on the Schotten-Baumann reaction conditions.
-
Dissolve tert-butylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask cooled in an ice bath.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the solution.
-
Slowly add a solution of 2-bromobutanoyl chloride (1.0 eq) in the same solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization or column chromatography.
Biological Activity and Drug Development Applications
Extensive searches of scientific databases and literature have not revealed any published studies on the biological activity, mechanism of action, or application in drug development of this compound. The presence of the α-bromo amide moiety suggests potential reactivity as an alkylating agent, but this has not been experimentally verified for this specific compound. Researchers interested in this molecule would need to conduct initial biological screenings to determine any potential therapeutic applications.
Due to the absence of data, no signaling pathways involving this compound can be described.
Safety Information
The following safety information is based on data for structurally similar α-bromo compounds and general laboratory safety protocols. A specific Safety Data Sheet (SDS) should be consulted when available.
| Hazard Category | Description and Precautions |
| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][4] |
| Skin Corrosion/Irritation | May cause skin irritation. Avoid direct contact with skin.[3][4] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. Wear safety goggles or a face shield.[3][4] |
| Flammability | While the final product is a solid, intermediates and solvents used in the synthesis may be flammable. Keep away from heat, sparks, and open flames.[3][4][5] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[3][4] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. |
Spectroscopic Data
-
¹H NMR: Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the ethyl group (triplet and quartet), and a methine proton at the α-position (likely a triplet, shifted downfield due to the adjacent bromine and carbonyl groups).
-
¹³C NMR: Resonances for the carbonyl carbon, the α-carbon bearing the bromine, the carbons of the tert-butyl group, and the carbons of the ethyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and C-Br stretch (in the fingerprint region).
-
Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Conclusion
This compound is a chemical compound for which there is a significant lack of published scientific data. While its synthesis can be postulated based on established organic chemistry principles, detailed experimental protocols and characterization data are not publicly available. Furthermore, its biological properties and potential applications in drug development remain unexplored. This technical guide provides a foundational overview based on available information and theoretical knowledge, but further experimental investigation is required to fully characterize this compound and explore its potential uses.
References
- 1. 2-bromo-N-tert-butylbutanamide | 95904-25-9 | Buy Now [molport.com]
- 2. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.es [fishersci.es]
Synthesis of 2-Bromo-N-(tert-butyl)butanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Bromo-N-(tert-butyl)butanamide, a valuable intermediate in organic synthesis. The document outlines a reliable two-step synthetic pathway, including detailed experimental protocols and predicted analytical data for the final compound.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of 2-bromobutanoic acid to its corresponding acyl chloride, 2-bromobutyryl chloride, using thionyl chloride. The second step is the amidation of the synthesized acyl chloride with tert-butylamine to yield the final product. This pathway is selected for its high efficiency and the commercial availability of the starting materials.
Reaction Scheme:
Step 1: Formation of 2-Bromobutyryl Chloride CH₃CH₂CH(Br)COOH + SOCl₂ → CH₃CH₂CH(Br)COCl + SO₂ + HCl
Step 2: Amidation to form this compound CH₃CH₂CH(Br)COCl + (CH₃)₃CNH₂ → CH₃CH₂CH(Br)CONH-C(CH₃)₃ + HCl
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Properties of Reactants and Intermediates
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | 105-108 (12 mmHg) | 1.566 |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 | 1.638 |
| 2-Bromobutyryl Chloride | C₄H₆BrClO | 185.45 | 151 | 1.59 |
| tert-Butylamine | C₄H₁₁N | 73.14 | 44 | 0.696 |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆BrNO |
| Molar Mass | 222.12 g/mol |
| CAS Number | 95904-25-9 |
| Predicted Boiling Point | > 200 °C (decomposition may occur) |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. |
Experimental Protocols
3.1. Step 1: Synthesis of 2-Bromobutyryl Chloride
This procedure should be performed in a well-ventilated fume hood due to the evolution of corrosive and toxic gases (SO₂ and HCl).
Materials:
-
2-bromobutanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, ~1 drop)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobutanoic acid.
-
Slowly add thionyl chloride to the flask at room temperature with stirring.
-
Add a catalytic amount of DMF to initiate the reaction. Gas evolution should be observed.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases.
-
After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 2-bromobutyryl chloride is a pale yellow to brown liquid and can be used in the next step without further purification.
3.2. Step 2: Synthesis of this compound
Materials:
-
Crude 2-bromobutyryl chloride (1.0 eq) from Step 1
-
tert-Butylamine (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.2 eq) (optional, as excess tert-butylamine can act as the base)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve tert-butylamine in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Dissolve the crude 2-bromobutyryl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the 2-bromobutyryl chloride solution dropwise to the stirred tert-butylamine solution at 0°C. A white precipitate (tert-butylammonium chloride) will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a white to off-white solid.
Predicted Analytical Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.0-6.5 (br s, 1H, N-H), 4.2-4.4 (t, 1H, CH-Br), 1.9-2.1 (m, 2H, CH₂), 1.35 (s, 9H, C(CH₃)₃), 1.0-1.2 (t, 3H, CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168-170 (C=O), 55-58 (C-Br), 51-53 (C(CH₃)₃), 30-33 (CH₂), 28-29 (C(CH₃)₃), 11-13 (CH₃) |
| IR (KBr, cm⁻¹) | ν: 3300-3350 (N-H stretch), 2960-2980 (C-H stretch, alkyl), 1650-1670 (C=O stretch, Amide I), 1540-1560 (N-H bend, Amide II), 550-650 (C-Br stretch) |
| Mass Spec. (EI) | m/z: 221/223 ([M]⁺, Br isotopes), 166/168 ([M-C₄H₉]⁺), 148 ([M-Br]⁺), 57 ([C(CH₃)₃]⁺, base peak) |
Workflow and Logical Diagrams
The following diagrams illustrate the synthetic workflow and the logical relationship of the key steps.
Spectroscopic and Synthetic Profile of 2-Bromo-N-(tert-butyl)butanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis and characterization of 2-Bromo-N-(tert-butyl)butanamide. Due to the limited availability of experimental data in public databases for this specific compound, this guide leverages spectral data from analogous structures to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of this molecule's structural features and a practical framework for its preparation and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 6.0 | Broad Singlet | 1H | N-H |
| ~ 4.2 - 4.4 | Doublet of Doublets | 1H | CH (Br) |
| ~ 1.9 - 2.1 | Multiplet | 2H | CH₂ CH₃ |
| 1.37 | Singlet | 9H | C(CH₃ )₃ |
| ~ 1.0 | Triplet | 3H | CH₂CH₃ |
Note: The chemical shift of the N-H proton can vary depending on concentration and temperature.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C =O |
| ~ 55 - 60 | C H(Br) |
| ~ 51 - 55 | C (CH₃)₃ |
| ~ 28 - 30 | C(C H₃)₃ |
| ~ 25 - 30 | C H₂CH₃ |
| ~ 10 - 15 | CH₂C H₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Strong, Broad | N-H Stretch |
| ~ 2970 - 2860 | Strong | C-H Stretch (Aliphatic) |
| ~ 1650 - 1680 | Strong | C=O Stretch (Amide I) |
| ~ 1540 - 1570 | Strong | N-H Bend (Amide II) |
| ~ 600 - 700 | Medium-Strong | C-Br Stretch |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Abundance | Assignment |
| 221/223 | Moderate | [M]⁺ (Molecular ion peak, Br isotopes) |
| 164/166 | Moderate | [M - C₄H₉]⁺ |
| 142 | Moderate | [M - Br]⁺ |
| 100 | High | [C₄H₉NHC=O]⁺ |
| 57 | Very High (Base Peak) | [C(CH₃)₃]⁺ |
Note: The presence of bromine will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) with approximately equal intensity.
Experimental Protocols
The following sections detail the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol describes the synthesis via the acylation of tert-butylamine with 2-bromobutanoyl chloride.
Reagents and Materials:
-
2-Bromobutanoyl chloride
-
tert-Butylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 2-bromobutanoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL) to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.[1]
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.[2] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[3]
-
Instrumentation: Record the IR spectrum using an FT-IR spectrometer.[4]
-
Parameters:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]
-
Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.[6][7]
-
Parameters:
-
Ionization energy: 70 eV
-
Mass range: 40 - 400 m/z
-
Inlet system: Direct insertion probe or gas chromatography (GC) inlet.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
- 1. books.rsc.org [books.rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. amherst.edu [amherst.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the 13C NMR Spectrum of 2-Bromo-2-Methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 2-bromo-2-methylpropane, also known as tert-butyl bromide. This document outlines the expected chemical shifts, presents a detailed experimental protocol for spectrum acquisition, and illustrates the structural relationships giving rise to the observed spectral data.
Core Data Presentation
The 13C NMR spectrum of 2-bromo-2-methylpropane is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry. Due to the equivalence of the three methyl groups, only two distinct carbon environments are present, resulting in two signals in the spectrum.
| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity |
| Quaternary Carbon (-C(CH₃)₃Br) | 62.5 | Singlet |
| Methyl Carbons (-C H₃) | 36.4 | Singlet |
Table 1: Summary of 13C NMR Spectral Data for 2-Bromo-2-Methylpropane.[1]
Interpretation of the Spectrum
The 13C NMR spectrum of 2-bromo-2-methylpropane displays two distinct signals, corresponding to the two types of carbon atoms in the molecule.[1]
The signal appearing further downfield, at approximately 62.5 ppm, is assigned to the quaternary carbon atom directly bonded to the electronegative bromine atom.[1] The deshielding effect of the bromine atom causes this carbon nucleus to resonate at a higher frequency (further downfield) compared to the methyl carbons.
The signal appearing more upfield, at around 36.4 ppm, is attributed to the three equivalent methyl carbons.[1] Due to the molecule's symmetry, these three carbons are in identical chemical environments and therefore resonate at the same frequency, producing a single, more intense peak. In a standard broadband-decoupled 13C NMR spectrum, both signals appear as singlets because the carbon-proton couplings are removed.
Experimental Protocols
The following section details a standard methodology for the acquisition of a 13C NMR spectrum of 2-bromo-2-methylpropane.
Sample Preparation
-
Analyte : Use a pure sample of 2-bromo-2-methylpropane.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a commonly used solvent for acquiring 13C NMR spectra of non-polar to moderately polar organic compounds.[1][2] It provides a good lock signal for the NMR spectrometer and its carbon signal (a triplet at approximately 77 ppm) does not typically interfere with the signals of interest for 2-bromo-2-methylpropane.
-
Concentration : For a standard 13C NMR experiment, a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of the deuterated solvent is recommended.
-
Procedure :
-
Accurately weigh approximately 50-100 mg of 2-bromo-2-methylpropane and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Instrument Parameters
The following are typical parameters for acquiring a 13C NMR spectrum on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Nucleus Observed : ¹³C
-
Solvent : CDCl₃
-
Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ) : Typically 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds. A longer delay can be beneficial for ensuring full relaxation of quaternary carbons, although this will increase the total experiment time.
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C, multiple scans are required. A typical range is 128 to 1024 scans, depending on the sample concentration.
-
Spectral Width (SW) : A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
Temperature : The experiment is typically run at room temperature (approximately 298 K).
Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing : The spectrum is referenced by setting the TMS signal to 0.00 ppm. If TMS is not present, the solvent peak (CDCl₃ at ~77.16 ppm) can be used as a secondary reference.
-
Peak Picking : The chemical shifts of the peaks are determined and reported.
Logical Relationships and Signaling Pathways
The relationship between the molecular structure of 2-bromo-2-methylpropane and its 13C NMR spectrum can be visualized as a logical flow. The molecular symmetry dictates the number of unique carbon environments, which in turn determines the number of signals observed in the spectrum.
References
Physical and chemical properties of 2-bromo-N-(3-methylbutyl)butanamide
Technical Guide: 2-bromo-N-(3-methylbutyl)butanamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-bromo-N-(3-methylbutyl)butanamide. Due to the compound's status as a research chemical, publicly available data is limited. This document consolidates available information and presents generalized experimental workflows relevant to its synthesis and potential characterization. The guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.
Chemical Identity and Physical Properties
2-bromo-N-(3-methylbutyl)butanamide is a halogenated amide. Its core structure consists of a butanamide backbone, substituted with a bromine atom at the alpha-position (carbon-2) and a 3-methylbutyl (isoamyl) group attached to the amide nitrogen. While specific experimental data such as melting point, boiling point, and solubility are not widely reported, its fundamental molecular identifiers have been established.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-bromo-N-(3-methylbutyl)butanamide | N/A |
| Molecular Formula | C₉H₁₈BrNO | [1] |
| Molecular Weight | 236.16 g/mol | [1] |
| CAS Number | Not Available | N/A |
| Appearance | Not Available | N/A |
| Melting Point | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Solubility | Not Available | N/A |
| Stability | Not Available | N/A |
Synthesis and Experimental Protocols
General Synthesis Methodology: Acyl Halide Amidation
The most common laboratory-scale synthesis for such an amide involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl halide, followed by the reaction with the desired amine.
Step 1: Formation of 2-bromobutanoyl chloride 2-bromobutanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert aprotic solvent (e.g., dichloromethane, DCM). The reaction is usually performed at room temperature or with gentle heating. The volatile byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.
Step 2: Amidation The resulting 2-bromobutanoyl chloride is then reacted with 3-methylbutan-1-amine. This reaction is typically carried out in a non-protic solvent like DCM in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the amide bond.
Purification: The final product would typically be purified using liquid-liquid extraction to remove water-soluble salts, followed by column chromatography on silica gel to isolate the pure amide from any remaining starting materials or byproducts.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Hypothetical workflow for the synthesis of the target compound.
Potential Biological Activity and Research Applications
As a research biochemical, 2-bromo-N-(3-methylbutyl)butanamide is likely intended for use in early-stage discovery and development.[1] Halogenated organic molecules are of significant interest in medicinal chemistry as the halogen atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Without specific data, its application would likely fall into screening campaigns or as a building block for more complex molecules. A typical investigative workflow for a novel compound like this is outlined below.
Logical Workflow for Compound Characterization
This diagram illustrates a generalized workflow for investigating a novel research chemical to determine its potential as a lead compound in drug discovery.
Caption: Logical workflow for a Structure-Activity Relationship study.
Conclusion
2-bromo-N-(3-methylbutyl)butanamide is a research compound with a defined chemical structure.[1] However, a significant gap exists in the public domain regarding its experimental physical properties, detailed synthetic procedures, and biological activity. The information and generalized protocols presented in this guide serve as a starting point for researchers, providing a theoretical framework for its synthesis and potential avenues for investigation in the field of medicinal chemistry or materials science. Further experimental work is required to fully characterize this molecule.
References
Navigating the Perils: An In-depth Technical Guide to the Hazards of 2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards associated with 2-bromobutane (sec-butyl bromide), a key intermediate in various organic syntheses. Understanding its hazardous properties is paramount for ensuring laboratory safety and mitigating potential risks during research and development. This document outlines its physical and chemical characteristics, toxicological profile, flammability, and reactivity, supported by detailed experimental methodologies and visual aids to facilitate a thorough understanding of the associated risks.
Section 1: Physicochemical and Hazardous Properties
A clear understanding of the fundamental properties of 2-bromobutane is the first step in a robust safety assessment. The following tables summarize key quantitative data regarding its physical, chemical, and hazardous characteristics.
Table 1: Physical and Chemical Properties of 2-Bromobutane
| Property | Value | Reference |
| CAS Number | 78-76-2 | [1][2] |
| Molecular Formula | C4H9Br | [2][3] |
| Molecular Weight | 137.02 g/mol | [2][3] |
| Appearance | Colorless to pale-yellow liquid | [4][5] |
| Odor | Pleasant odor | [4][5] |
| Boiling Point | 91 °C (196 °F) | [3][6] |
| Melting Point | -112 °C (-170 °F) | [3][6] |
| Density | 1.255 g/mL at 25 °C | [3][7] |
| Vapor Pressure | 70 mbar (52.5 mmHg) at 20 °C | [2] |
| Vapor Density | 4.7 (Air = 1) | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, acetone, and ether | [3][5] |
Table 2: Flammability and Reactivity Data for 2-Bromobutane
| Parameter | Value | Reference |
| Flash Point | 21 °C (70 °F) | [2][3] |
| Autoignition Temperature | 265 °C (509 °F) | [2] |
| Flammability Limits | Lower: 2.6%, Upper: 6.6% | [2] |
| NFPA 704 Rating | Health: 3, Flammability: 3, Instability: 0 | [2] |
| Incompatibilities | Strong oxidizing agents, strong bases, alkali and alkaline earth metals, amines | [2][5][8] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide gas upon combustion | [2][8] |
Table 3: Toxicological Data for 2-Bromobutane
| Endpoint | Value | Species | Route | Reference |
| Acute Oral Toxicity (LD50) | >2,000 mg/kg | Rat | Oral | [8] |
| Acute Dermal Toxicity (LD50) | N/A | [5] | ||
| Acute Inhalation Toxicity (LC50) | N/A | [5] | ||
| Eye Irritation | Irritant | Rabbit | Ocular | [6][9] |
| Skin Irritation | Irritant | Rabbit | Dermal | [1][6] |
| Mutagenicity (Ames Test) | Positive | Salmonella typhimurium | In vitro | [9] |
Section 2: Toxicological Hazards and Potential Signaling Pathways
2-Bromobutane presents several toxicological concerns. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[1] Inhalation may lead to symptoms such as coughing, wheezing, headache, nausea, and dizziness.[1] At high concentrations, it can have narcotic effects.[5] While specific data for 2-bromobutane is limited, the general class of halogenated hydrocarbons is known to exert toxicity through various mechanisms, including effects on the central nervous system, liver, and kidneys.
A key metabolic pathway for halogenated hydrocarbons involves conjugation with glutathione (GSH), a critical antioxidant in the body.[2] This process, while generally a detoxification step, can sometimes lead to the formation of reactive metabolites that can deplete cellular GSH, induce oxidative stress, and cause cellular damage.[2] Studies on the closely related compound 1-bromobutane have demonstrated that it can cause immunotoxicity and hepatotoxicity through GSH conjugation.[2] This leads to a reduction in splenic GSH content and an increase in markers of oxidative stress.[2][9]
The depletion of glutathione and the resulting oxidative stress can trigger a cascade of downstream signaling events, ultimately leading to cellular damage and apoptosis (programmed cell death). Key signaling pathways that are often implicated in chemical-induced toxicity include the mitogen-activated protein kinase (MAPK) pathways and the intrinsic apoptosis pathway. Reactive oxygen species (ROS) generated during oxidative stress can activate these pathways, leading to the release of pro-apoptotic proteins from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis.[10][11]
The following diagram illustrates a plausible signaling pathway for 2-bromobutane-induced cellular toxicity, based on the known mechanisms of related halogenated hydrocarbons.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Glutathione Conjugation in 1-Bromobutane-induced Immunotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unveiling the mechanisms of nephrotoxicity caused by nephrotoxic compounds using toxicological network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 2-Bromo-N-(tert-butyl)butanamide Analogs in Organic Synthesis: A Focus on Stereoselective Alkylation
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
While specific documented applications of 2-Bromo-N-(tert-butyl)butanamide in peer-reviewed literature are scarce, its structure is analogous to well-established chiral auxiliaries used in stereoselective synthesis. The presence of a chiral center at the α-carbon and a bulky tert-butyl group on the amide nitrogen suggests its potential utility in controlling the stereochemical outcome of reactions, particularly in the formation of new carbon-carbon bonds. This document provides detailed application notes and protocols for a closely related and extensively studied application: the diastereoselective alkylation of chiral N-acyl oxazolidinones. This methodology serves as a foundational example of how amide derivatives bearing α-halogen and bulky N-substituents can be employed to synthesize enantiomerically enriched molecules, a critical process in drug discovery and development.
Principle of Diastereoselective Alkylation using Chiral Auxiliaries
The core principle involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary then directs the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. In the context of α-alkylation of carbonyl compounds, chiral amides are deprotonated to form a rigid, chelated enolate. The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face.
A general workflow for this process is outlined below:
Figure 1: General workflow for asymmetric alkylation using a chiral auxiliary.
Application Note: Diastereoselective Alkylation of an N-Acyl Oxazolidinone (Evans Auxiliary)
This section details the use of an Evans oxazolidinone auxiliary, a well-established system that demonstrates the principles applicable to chiral bromoamides. The protocol describes the acylation of the auxiliary, the diastereoselective alkylation of the resulting amide, and the subsequent removal of the auxiliary.
Key Transformations and Signaling Pathway:
The key steps involve the formation of a sodium enolate, which is then alkylated. The stereochemical outcome is dictated by the conformation of the enolate, which is controlled by the chiral auxiliary.
Figure 2: Logical flow of the diastereoselective alkylation of an N-acyl oxazolidinone.
Experimental Protocols
Protocol 1: Synthesis of N-butanoyl-4(R),5(S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary.
Materials:
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
Butanoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add butanoyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This protocol details the key stereochemistry-defining step.
Materials:
-
N-butanoyl-4(R),5(S)-4-methyl-5-phenyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-butanoyl-4(R),5(S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 eq) dropwise, and stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the final product.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with DCM after basification.
-
Dry the organic layer containing the product over anhydrous MgSO₄ and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Quantitative Data Presentation
The following table summarizes typical yields and diastereoselectivities for the alkylation of N-propionyl oxazolidinone with various alkyl halides, which is a well-documented system and serves as a representative example.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(2-benzylbutanoyl)-oxazolidinone | 92 | >99:1 |
| 2 | Ethyl iodide | N-(2-ethylbutanoyl)-oxazolidinone | 85 | 95:5 |
| 3 | Allyl bromide | N-(2-allylbutanoyl)-oxazolidinone | 90 | 97:3 |
| 4 | Isopropyl iodide | N-(2-isopropylbutanoyl)-oxazolidinone | 75 | 98:2 |
Note: The diastereomeric ratio is typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.
Conclusion
While direct, detailed applications of this compound are not widely reported, the principles of stereoselective synthesis using chiral auxiliaries provide a strong framework for its potential use. The protocols and data presented for the analogous and well-established Evans oxazolidinone system offer a comprehensive guide for researchers looking to employ similar strategies for the asymmetric synthesis of complex molecules. The bulky tert-butyl group and the α-bromo substituent on the butanamide backbone are features that, in principle, could be exploited to achieve high levels of stereocontrol in enolate alkylation and other related transformations. Further research into the specific applications of this compound is warranted to fully explore its potential in organic synthesis.
Application Notes and Protocols: Hydrolysis of 2-bromo-2-methylpropane to 2-methylpropan-2-ol
Introduction
The hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) to form 2-methylpropan-2-ol (tert-butyl alcohol) is a classic example of a nucleophilic substitution reaction.[1] This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, a fundamental concept in organic chemistry.[2][3][4] Understanding the kinetics and mechanism of this reaction is crucial for researchers and professionals involved in drug development and chemical synthesis, as it provides insights into reaction pathways, intermediate stability, and factors influencing reaction rates.
These application notes provide a detailed overview of the SN1 mechanism for this hydrolysis reaction, experimental protocols to determine the reaction kinetics, and a summary of quantitative data.
Reaction Mechanism and Kinetics
The hydrolysis of 2-bromo-2-methylpropane follows an SN1 mechanism, which occurs in multiple steps.[2][3][5]
-
Step 1: Formation of a Carbocation (Rate-Determining Step) : The reaction is initiated by the slow dissociation of the carbon-bromine bond in 2-bromo-2-methylpropane, forming a stable tertiary carbocation and a bromide ion.[5][6][7] This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[2][3][5] (CH3)3CBr → (CH3)3C+ + Br-
-
Step 2: Nucleophilic Attack : The planar tertiary carbocation intermediate is then rapidly attacked by the nucleophile, in this case, a water molecule.[5][6][7] The water molecule donates a pair of electrons to the positively charged carbon. (CH3)3C+ + H2O → (CH3)3COH2+
-
Step 3: Deprotonation : A final, rapid deprotonation step occurs where a water molecule acts as a base, removing a proton from the oxonium ion to yield the final product, 2-methylpropan-2-ol, and a hydronium ion.[5][8] (CH3)3COH2+ + H2O → (CH3)3COH + H3O+
The rate of this SN1 reaction is dependent only on the concentration of the substrate, 2-bromo-2-methylpropane, and is independent of the concentration of the nucleophile.[6][9][10] Therefore, the rate law is expressed as:
This first-order kinetics is a hallmark of the SN1 mechanism.[9][11]
Data Presentation
The following tables summarize quantitative data for determining the reaction order of the hydrolysis of 2-bromo-2-methylpropane. The data is based on initial rate experiments where the concentration of one reactant is varied while the other is kept constant.[2][3]
Table 1: Determination of the Order with Respect to OH-
| Experiment | [2-bromo-2-methylpropane] (mol dm-3) | [NaOH] (mol dm-3) | Initial Rate (mol dm-3 s-1) |
| 1 | Constant | 0.004 | 6.25 x 10-5 |
| 2 | Constant | 0.006 | 6.25 x 10-5 |
| 3 | Constant | 0.008 | 6.25 x 10-5 |
Note: The initial rate is calculated as ([NaOH] x Volume of NaOH) / (Total Volume x time for color change). The data demonstrates that the reaction rate is independent of the hydroxide ion concentration, indicating a zeroth-order dependence on [OH-].[2][3]
Table 2: Determination of the Order with Respect to 2-bromo-2-methylpropane
| Experiment | [2-bromo-2-methylpropane] (mol dm-3) | [NaOH] (mol dm-3) | Initial Rate (mol dm-3 s-1) |
| 1 | 0.368 | Constant | 4.69 x 10-5 |
| 2 | 0.552 | Constant | 7.03 x 10-5 |
| 3 | 0.644 | Constant | 8.20 x 10-5 |
| 4 | 0.736 | Constant | 9.38 x 10-5 |
Note: The concentration of pure 2-bromo-2-methylpropane is approximately 9.2 mol dm-3. The initial rates show a direct proportionality to the concentration of 2-bromo-2-methylpropane, confirming a first-order dependence.[2][3]
Experimental Protocols
The following protocols are designed to determine the order of the reaction with respect to both the hydroxide ions and 2-bromo-2-methylpropane using the initial rates method.[2][3]
Materials and Equipment:
-
2-bromo-2-methylpropane
-
0.01 M Sodium hydroxide (NaOH) solution
-
Propanone (acetone)
-
Distilled water
-
Phenolphthalein indicator
-
Burettes (2)
-
Pipette (1 cm3) and pipette filler
-
Specimen tubes or small beakers
-
Stopwatch
Protocol 1: Determining the Order with Respect to OH-
-
Prepare the Reaction Mixture : In a specimen tube, add 4.0 cm3 of the 0.01 M NaOH solution and 5.40 cm3 of an 80/20 propanone/water solvent mixture using burettes. The solvent ensures that both the alkyl halide and the aqueous NaOH are soluble.[2][3]
-
Add Indicator : Add two drops of phenolphthalein indicator to the mixture. The solution should turn pink.
-
Initiate the Reaction : Using a pipette, add 0.50 cm3 of 2-bromo-2-methylpropane to the tube and immediately start the stopwatch.
-
Record the Time : Record the time it takes for the pink color to just disappear. This indicates that the NaOH has been consumed.[2][3]
-
Repeat with Varying [NaOH] : Repeat the experiment using 6.0 cm3 and 8.0 cm3 of the NaOH solution, adjusting the volume of the solvent to 3.40 cm3 and 1.40 cm3 respectively to maintain a constant total volume of 10.0 cm3.[2][3]
-
Calculate Initial Rates : The initial rate for each experiment can be calculated using the formula: Initial Rate = (Volume of NaOH × [NaOH]) / (Total Volume × time).[2]
Protocol 2: Determining the Order with Respect to 2-bromo-2-methylpropane
-
Prepare the Reaction Mixture : In a specimen tube, add 6.0 cm3 of the 0.01 M NaOH solution and 3.50 cm3 of the 80/20 propanone/water solvent.
-
Add Indicator : Add two drops of phenolphthalein indicator.
-
Initiate the Reaction : Add 0.40 cm3 of 2-bromo-2-methylpropane and start the stopwatch.
-
Record the Time : Record the time for the pink color to disappear.
-
Repeat with Varying [2-bromo-2-methylpropane] : Repeat the experiment using 0.60 cm3, 0.70 cm3, and 0.80 cm3 of 2-bromo-2-methylpropane. Adjust the solvent volume to 3.30 cm3, 3.20 cm3, and 3.10 cm3 respectively, to maintain a constant total volume.[2][3]
-
Calculate Initial Rates : Calculate the initial rate for each experiment. A plot of the initial rate against the volume (and thus concentration) of 2-bromo-2-methylpropane should yield a straight line, confirming the first-order dependence.[2][3]
Visualizations
Reaction Mechanism
Caption: SN1 reaction mechanism for the hydrolysis of 2-bromo-2-methylpropane.
Experimental Workflow
Caption: Workflow for determining the kinetics of the hydrolysis reaction.
References
- 1. brainly.com [brainly.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 4. 2) Explain atraline hydrolysis of 2-Bromo-2-methyl propane 3) Distinguish.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Explain , the mechanism of alkaline hydrolysis (reaction with aqu [doubtnut.com]
- 7. sarthaks.com [sarthaks.com]
- 8. Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl | Chegg.com [chegg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Bromo-N-(tert-butyl)butanamide as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Bromo-N-(tert-butyl)butanamide as a versatile precursor for the synthesis of heterocyclic compounds, with a particular focus on the formation of β-lactams (azetidin-2-ones). The protocols outlined below are based on established chemical principles for intramolecular cyclization of α-halo amides.
Introduction
This compound is a valuable building block in organic synthesis. Its structure incorporates a reactive bromine atom on the α-carbon to the amide carbonyl and a sterically demanding tert-butyl group on the nitrogen atom. This arrangement makes it an ideal precursor for the synthesis of four-membered nitrogen-containing heterocycles, specifically β-lactams, through intramolecular cyclization. The β-lactam ring is a core structural motif in a wide array of clinically significant antibiotics, such as penicillins and cephalosporins. Consequently, synthetic routes to novel β-lactam derivatives are of significant interest to the drug development community.
The primary application of this compound detailed herein is its conversion to 1-tert-butyl-3-ethyl-azetidin-2-one via a base-mediated intramolecular nucleophilic substitution.
Key Application: Synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one
The synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one from this compound is a classic example of intramolecular cyclization to form a β-lactam. The reaction proceeds via deprotonation of the amide nitrogen by a strong base, generating an amide anion. This is followed by an intramolecular SN2 reaction where the nitrogen anion displaces the bromide ion, leading to the formation of the strained four-membered ring.
Reaction Pathway
The general transformation is depicted in the following reaction scheme:
Caption: General reaction pathway for the synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one.
Experimental Protocols
Protocol 1: Synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one using Sodium Hydride
This protocol describes a representative procedure for the intramolecular cyclization of this compound to yield 1-tert-butyl-3-ethyl-azetidin-2-one using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the solution of this compound to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-tert-butyl-3-ethyl-azetidin-2-one.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one based on the protocol described above. These values are illustrative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-tert-butyl-3-ethyl-azetidin-2-one |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Yield | 75% |
Safety Precautions
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it with extreme care under an inert atmosphere.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching of the reaction with aqueous solution is exothermic and may generate hydrogen gas. Perform this step slowly and with adequate cooling.
Conclusion
This compound serves as an effective precursor for the synthesis of β-lactam heterocyclic compounds. The base-mediated intramolecular cyclization provides a direct route to 1-tert-butyl-3-ethyl-azetidin-2-one, a potentially valuable intermediate for further chemical elaboration in drug discovery and development programs. The provided protocol offers a robust and reproducible method for accessing this class of compounds. Researchers are encouraged to optimize the reaction conditions for their specific needs.
Synthetic Routes Utilizing 2-Bromo-N-(tert-butyl)butanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic utilization of 2-Bromo-N-(tert-butyl)butanamide, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).
Application Note 1: Synthesis of this compound
This compound is an alpha-bromo amide that can be synthesized through the amidation of 2-bromobutanoyl chloride with tert-butylamine. This reaction is a standard nucleophilic acyl substitution where the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. The tert-butyl group provides significant steric hindrance, which can influence the reactivity of the resulting amide.
General Reaction Scheme:
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromobutanoyl chloride
-
tert-Butylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobutanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
| Reagent | Molar Ratio | Purpose |
| 2-Bromobutanoyl chloride | 1.0 | Starting material |
| tert-Butylamine | 1.1 | Reagent |
| Triethylamine | 1.2 | Base |
| Dichloromethane | - | Solvent |
Application Note 2: N-Alkylation in the Synthesis of Brivaracetam
A primary application of this compound is as an alkylating agent in the synthesis of the antiepileptic drug Brivaracetam. In this synthesis, the nitrogen atom of a pyrrolidinone ring acts as a nucleophile, displacing the bromide from the alpha-carbon of this compound to form a new carbon-nitrogen bond. This is a key step in constructing the final drug molecule. While many reported syntheses of Brivaracetam utilize 2-bromobutyric acid or its esters for this alkylation, this compound can be employed in a similar fashion.
Logical Workflow for Brivaracetam Synthesis:
Caption: Key steps in the synthesis of Brivaracetam.
Experimental Protocol: N-Alkylation of (R)-4-propyl-pyrrolidin-2-one
Materials:
-
(R)-4-propyl-pyrrolidin-2-one
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (R)-4-propyl-pyrrolidin-2-one (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography.
| Starting Material | Intermediate Product | Reagents | Solvent | Yield (%) |
| (R)-4-propyl-pyrrolidin-2-one | N-alkylated pyrrolidinone | This compound, Sodium Hydride | THF | 70-85 |
Note: The subsequent steps to convert the N-alkylated intermediate to Brivaracetam involve amide hydrolysis followed by a final amidation step.
Application Note 3: General Reactivity as an Alkylating Agent
As an α-bromo amide, this compound is a versatile electrophile for the alkylation of a wide range of nucleophiles.[1] The presence of the electron-withdrawing amide group activates the α-carbon towards nucleophilic attack, making the bromine a good leaving group.
Potential Nucleophilic Substitution Reactions:
References
Application Notes and Protocols: Recent Advances in the Use of tert-Butyl Nitrite in Organic Synthesis
Introduction
tert-Butyl nitrite (TBN) has emerged as a versatile and indispensable reagent in modern organic synthesis.[1][2] Its ability to serve as a source of nitric oxide (NO), a nitro group donor, and a radical initiator under mild conditions has led to its widespread application in a variety of synthetic transformations.[3][4] This document provides an overview of recent applications of TBN, with a focus on C-H functionalization, diazotization, and the synthesis of heterocyclic compounds. Detailed experimental protocols and quantitative data for key reactions are presented to aid researchers in the practical application of these methodologies.
C-H Functionalization Reactions
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient approach to complex molecules. TBN has been instrumental in the development of novel C-H nitration and nitrosylation reactions.[5][6]
C5-Selective Nitration of Indolines
A notable application of TBN is the copper-catalyzed C5-selective nitration of indoline derivatives.[5] This method provides a direct route to 5-nitroindolines, which are important building blocks in medicinal chemistry. The reaction proceeds under mild, aerobic conditions at room temperature.[5]
Experimental Protocol: Synthesis of 5-nitro-1-phenylindoline
A mixture of 1-phenylindoline (0.5 mmol), Cu(OTf)₂ (10 mol%), and tert-butyl nitrite (2.0 equiv.) in dichloroethane (DCE, 2.0 mL) is stirred at room temperature under an air atmosphere for 12 hours. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.
Quantitative Data: Substrate Scope of C5-Nitration of Indolines
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Phenylindoline | 5-Nitro-1-phenylindoline | 85 |
| 2 | 1-(4-Methoxyphenyl)indoline | 1-(4-Methoxyphenyl)-5-nitroindoline | 78 |
| 3 | 1-(4-Chlorophenyl)indoline | 1-(4-Chlorophenyl)-5-nitroindoline | 82 |
| 4 | 1-Methylindoline | 1-Methyl-5-nitroindoline | 75 |
Reaction Workflow
Caption: Workflow for the Cu-catalyzed C5-nitration of indolines.
Regioselective Nitrosylation of Imidazopyridines
TBN is also a highly effective reagent for the regioselective C(sp²)-H nitrosylation of imidazo[1,2-a]pyridines.[7][8] This reaction proceeds rapidly under mild conditions to afford 3-nitrosoimidazo[1,2-a]pyridines in near quantitative yields. These products are valuable intermediates for further synthetic transformations.[7][8]
Experimental Protocol: Synthesis of 3-nitroso-2-phenylimidazo[1,2-a]pyridine
To a solution of 2-phenylimidazo[1,2-a]pyridine (0.5 mmol) in acetonitrile (2.0 mL) is added tert-butyl nitrite (1.2 equiv.). The reaction mixture is stirred at 70°C for 15 minutes. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure to give the crude product, which can be further purified by recrystallization.
Quantitative Data: Nitrosylation of Imidazo-fused Heterocycles
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | 3-Nitroso-2-phenylimidazo[1,2-a]pyridine | 98 |
| 2 | 2-(4-Tolyl)imidazo[1,2-a]pyridine | 3-Nitroso-2-(4-tolyl)imidazo[1,2-a]pyridine | 96 |
| 3 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyridine | 97 |
| 4 | Imidazo[2,1-b]thiazole | 5-Nitrosoimidazo[2,1-b]thiazole | 92 |
Plausible Reaction Mechanism
Caption: Proposed radical mechanism for the nitrosylation of imidazopyridines.[8]
Diazotization and Synthesis of Heterocycles
TBN is a widely used diazotizing agent, offering a milder and more convenient alternative to traditional methods using sodium nitrite and strong acids.[9] This has been exploited in the synthesis of various nitrogen-containing heterocycles.
Synthesis of 1,2,3-Benzotriazin-4(3H)-ones
A green and efficient protocol for the synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides has been developed using TBN as the diazotizing agent and saccharin as a mild and inexpensive catalyst.[2][9]
Experimental Protocol: Synthesis of 3-phenyl-1,2,3-benzotriazin-4(3H)-one
A mixture of 2-amino-N-phenylbenzamide (1.0 mmol), saccharin (20 mol%), and tert-butyl nitrite (1.5 equiv.) in ethanol (5.0 mL) is stirred at room temperature for 30 minutes. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.
Quantitative Data: Synthesis of 1,2,3-Benzotriazin-4(3H)-ones
| Entry | 2-Aminobenzamide | Product | Yield (%) |
| 1 | 2-Amino-N-phenylbenzamide | 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | 95 |
| 2 | 2-Amino-N-(4-methylphenyl)benzamide | 3-(4-Methylphenyl)-1,2,3-benzotriazin-4(3H)-one | 92 |
| 3 | 2-Amino-N-(4-chlorophenyl)benzamide | 3-(4-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one | 94 |
| 4 | 2-Amino-N-benzylbenzamide | 3-Benzyl-1,2,3-benzotriazin-4(3H)-one | 90 |
Logical Relationship of the Reaction
Caption: Key steps in the synthesis of 1,2,3-benzotriazin-4(3H)-ones.
Synthesis of N-Nitrosoamides and Carboxylic Acids from Amides
TBN has also been demonstrated as a multitasking reagent for the conversion of amides into N-nitrosoamides and carboxylic acids under controlled conditions.[10][11]
Synthesis of N-Nitrosoamides
The nitrosylation of N-alkyl amides can be achieved in a solvent-free manner at room temperature using TBN, affording N-nitrosoamides in high yields.[11]
Experimental Protocol: Synthesis of N-methyl-N-nitrosobenzamide
N-methylbenzamide (1.0 mmol) and tert-butyl nitrite (2.0 equiv.) are stirred in a sealed vial at room temperature for 1 hour. The reaction mixture is then directly purified by column chromatography to yield the N-nitrosoamide.
Quantitative Data: Synthesis of N-Nitrosoamides
| Entry | N-Alkyl Amide | Product | Yield (%) |
| 1 | N-Methylbenzamide | N-Methyl-N-nitrosobenzamide | 97 |
| 2 | N-Ethylbenzamide | N-Ethyl-N-nitrosobenzamide | 95 |
| 3 | N-Propylbenzamide | N-Nitroso-N-propylbenzamide | 92 |
Hydrolysis of N-Methoxyamides to Carboxylic Acids
In the presence of water, TBN can facilitate the hydrolysis of N-methoxyamides to the corresponding carboxylic acids in excellent yields.[10][11]
Experimental Protocol: Synthesis of Benzoic Acid from N-methoxybenzamide
A mixture of N-methoxybenzamide (1.0 mmol) and tert-butyl nitrite (2.0 equiv.) in water (2.0 mL) is heated at 80°C for 2 hours. After cooling, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give benzoic acid.
Quantitative Data: Hydrolysis of N-Methoxyamides
| Entry | N-Methoxyamide | Product | Yield (%) |
| 1 | N-Methoxybenzamide | Benzoic acid | 98 |
| 2 | 4-Methyl-N-methoxybenzamide | 4-Methylbenzoic acid | 96 |
| 3 | 4-Chloro-N-methoxybenzamide | 4-Chlorobenzoic acid | 95 |
Transformation Pathway
Caption: TBN-mediated conversion of amides to N-nitrosoamides or carboxylic acids.
The recent applications of tert-butyl nitrite in organic synthesis highlight its role as a powerful and versatile reagent. Its utility in C-H functionalization, diazotization, and the synthesis of diverse molecular scaffolds under mild and efficient conditions continues to expand the toolkit of synthetic chemists. The protocols and data presented herein offer a practical guide for researchers looking to incorporate these modern methodologies into their synthetic strategies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective synthesis of nitrosoimidazoheterocycles using tert-butyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Applications of tert-Butanesulfinamide in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butanesulfinamide, often referred to as Ellman's auxiliary, has emerged as a cornerstone in modern asymmetric synthesis, particularly for the stereoselective preparation of chiral amines.[1][2] Chiral amines are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents, making their enantioselective synthesis a critical endeavor in organic chemistry and drug discovery.[3][4] This chiral auxiliary, commercially available in both enantiomeric forms, provides a robust and highly predictable method for controlling stereochemistry during the formation of new carbon-nitrogen bonds.[1][5] Its widespread adoption is attributable to its ease of preparation on a large scale, high diastereoselectivity in reactions, and the straightforward removal of the auxiliary group under mild conditions.[6][7][8]
These application notes provide a comprehensive overview of the synthesis of tert-butanesulfinamide and its application as a chiral auxiliary in the context of natural product synthesis. Detailed protocols for key experimental procedures are provided, along with quantitative data to guide researchers in their synthetic planning.
I. Synthesis of tert-Butanesulfinamide
The most practical and widely used method for the preparation of enantiomerically pure tert-butanesulfinamide involves a two-step sequence starting from the inexpensive starting material, di-tert-butyl disulfide.[9][10] The key transformation is the catalytic asymmetric oxidation of the disulfide to the corresponding thiosulfinate, followed by the cleavage of the sulfur-sulfur bond with lithium amide.[1][11]
Key Reaction:
(CH₃)₃C-S-S-C(CH₃)₃ → (CH₃)₃C-S(O)-S-C(CH₃)₃ → (R)- or (S)-(CH₃)₃C-S(O)NH₂
A significant advantage of this method is the ability to perform it on a large scale, making the chiral auxiliary readily accessible for extensive synthetic campaigns.[6]
II. Application in Asymmetric Amine Synthesis: The tert-Butanesulfinyl Imine Strategy
The primary application of tert-butanesulfinamide in natural product synthesis is as a chiral auxiliary for the asymmetric synthesis of amines. The general strategy involves three key steps:
-
Condensation: Reaction of tert-butanesulfinamide with a prochiral aldehyde or ketone to form an N-tert-butanesulfinyl imine (sulfinylimine).[9][12]
-
Diastereoselective Nucleophilic Addition: Addition of a nucleophile (e.g., Grignard reagent, organolithium, enolate) to the sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the nucleophile to the opposite face and thereby establishing a new stereocenter with high diastereoselectivity.[1][13]
-
Deprotection: Mild acidic hydrolysis cleaves the N-S bond to afford the free chiral amine, typically as its hydrochloride salt, and regenerates the sulfinamide, which can potentially be recovered and recycled.[8]
This methodology has been successfully applied to the synthesis of a wide variety of chiral amines, including α-branched amines, amino acids, and amino alcohols, which are key building blocks for numerous natural products.[9]
Data Presentation
Table 1: Asymmetric Synthesis of tert-Butanesulfinamide Thiosulfinate
| Catalyst/Ligand | Oxidant | Solvent | Yield (%) | ee (%) | Reference |
| VO(acac)₂ / Chiral Ligand | H₂O₂ | Toluene/H₂O | 85 | 96 | [10] |
| Ti(Oi-Pr)₄ / (R)-BINOL | t-BuOOH | Toluene | 91 | >99 | [6] |
Table 2: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines
| Aldehyde | Grignard Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Benzaldehyde | EtMgBr | THF | 98 | 96:4 | [13] |
| Isobutyraldehyde | PhMgBr | CH₂Cl₂ | 95 | 98:2 | [9] |
| 3-Phenylpropanal | MeMgBr | THF | 94 | 95:5 | [13] |
Table 3: Application in the Synthesis of Natural Product Precursors
| Target Moiety | Nucleophile | Diastereoselectivity (dr) | Natural Product Class | Reference |
| Precursor to (-)-Aphanorphine | Methallyl-Grignard | >95:5 | Alkaloid | [13] |
| Precursor to (-)-Halosaline | Allenylzinc reagent | 98:2 | Alkaloid | |
| Precursor to Pyrrolidines/Piperidines | Various organometallics | >90:10 | N-Heterocycles | [14] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-tert-Butanesulfinamide
This protocol is adapted from the large-scale synthesis developed by Ellman and coworkers.[6]
Materials:
-
Di-tert-butyl disulfide
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Chiral ligand (e.g., prepared from (1R,2S)-aminoindanol)
-
Aqueous hydrogen peroxide (30 wt%)
-
Toluene
-
Lithium amide (LiNH₂)
-
Anhydrous ammonia (NH₃)
-
Diethyl ether (Et₂O)
Procedure:
-
Asymmetric Oxidation:
-
To a solution of di-tert-butyl disulfide in toluene, add the chiral ligand and VO(acac)₂.
-
Cool the mixture to 0 °C and slowly add aqueous hydrogen peroxide over several hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C until complete conversion of the disulfide is observed by TLC or GC analysis.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude tert-butyl tert-butanethiosulfinate. This can be purified by crystallization to achieve high enantiomeric excess.
-
-
Sulfur-Sulfur Bond Cleavage:
-
In a flask equipped for low-temperature reactions, condense anhydrous ammonia at -78 °C.
-
Add lithium amide to the liquid ammonia.
-
Slowly add a solution of the enantiomerically enriched thiosulfinate in diethyl ether to the lithium amide suspension at -78 °C.
-
Stir the reaction mixture for 1-2 hours at -78 °C.
-
Quench the reaction by the careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate, then add water and diethyl ether to the residue.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-tert-butanesulfinamide.
-
The product can be purified by crystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines
This protocol is a general method for the condensation of tert-butanesulfinamide with aldehydes.[11][13]
Materials:
-
(R)- or (S)-tert-Butanesulfinamide
-
Aldehyde
-
Anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of tert-butanesulfinamide in the chosen solvent, add the aldehyde (1.1-1.5 equivalents).
-
Add the anhydrous drying agent (CuSO₄ or MgSO₄, 2-3 equivalents).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the drying agent and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.
Protocol 3: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine
This protocol outlines a general procedure for the diastereoselective addition of a Grignard reagent.[9][13]
Materials:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (e.g., ethylmagnesium bromide in THF)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the Grignard reagent (1.2-1.5 equivalents) to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C for 3-6 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting diastereomeric mixture of N-tert-butanesulfinyl amines can often be separated by column chromatography.
Protocol 4: Cleavage of the tert-Butanesulfinyl Group
This protocol describes the removal of the chiral auxiliary to yield the primary amine.[1][8]
Materials:
-
N-tert-Butanesulfinyl amine
-
Hydrochloric acid (HCl) solution in an organic solvent (e.g., 4M HCl in dioxane or HCl in methanol)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the purified N-tert-butanesulfinyl amine in a minimal amount of methanol or another suitable solvent.
-
Add the HCl solution (2-4 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
The amine hydrochloride salt often precipitates from the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid amine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Caption: Synthesis of enantiopure tert-butanesulfinamide.
Caption: General workflow for asymmetric amine synthesis.
Caption: Application in the synthesis of a natural product precursor.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 手性助劑 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-N-(tert-butyl)butanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-N-(tert-butyl)butanamide.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: After synthesis, my crude product is an oil and won't solidify. How can I proceed with purification?
A1: Oiling out can occur if the melting point of your compound is low or if significant impurities are present, depressing the melting point.
-
Action 1: Trituration. Try adding a non-polar solvent in which the product is poorly soluble, such as hexanes or pentane, and scratching the flask's inner surface with a glass rod. This can often induce crystallization.
-
Action 2: Seeding. If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the oil to initiate crystallization.
-
Action 3: Direct to Chromatography. If the product remains an oil, it can be directly purified using column chromatography. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel before loading it onto the column.
Q2: My yield is very low after column chromatography. What are the possible reasons?
A2: Low recovery from column chromatography can be due to several factors:
-
Product Streaking/Tailing: Your compound may be interacting too strongly with the silica gel, leading to broad peaks and incomplete elution. This can sometimes be mitigated by adding a small amount of a more polar solvent or a modifier like triethylamine (if your compound is stable to base) to the eluent.
-
Decomposition on Silica: Alpha-bromo amides can be susceptible to degradation on silica gel, which is slightly acidic. If you suspect this is happening, you can use deactivated silica gel (by adding a small percentage of water or a base like triethylamine to the slurry) or switch to a different stationary phase like alumina.
-
Improper Solvent System: If the eluent is not polar enough, your product may not move off the column. Conversely, if it is too polar, it may elute too quickly with impurities. Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand to ensure good separation.
Q3: I see multiple spots on my TLC plate after purification. What are these impurities and how can I remove them?
A3: The most common impurities are likely unreacted starting material (N-(tert-butyl)butanamide) and potentially a dibrominated byproduct (2,2-dibromo-N-(tert-butyl)butanamide).
-
Unreacted Starting Material: This is more polar than the desired product and will have a lower Rf value on the TLC plate. A well-optimized column chromatography should separate this.
-
Dibrominated Byproduct: This is typically less polar than the desired monobrominated product and will have a higher Rf value. Careful column chromatography with a shallow solvent gradient should allow for its separation.
-
Recrystallization: If the impurity levels are not too high, recrystallization can be an effective method for removal.
Q4: My purified product seems to degrade over time, showing a yellowish or brownish color. How can I improve its stability?
A4: Alpha-bromo amides can be sensitive to light, heat, and nucleophiles.
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).
-
Solvent Removal: Ensure all residual solvents, especially protic solvents, are removed under reduced pressure at a low temperature.
-
Avoid Basic Conditions: Exposure to bases can lead to elimination or substitution reactions. If basic washes are necessary during the workup, they should be performed quickly and at low temperatures.
Data on Purification Techniques
The following table provides a summary of expected outcomes for different purification methods for this compound. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Purity Achieved (%) | Typical Yield (%) | Key Considerations |
| Recrystallization | >98% | 60-80% | Dependent on finding a suitable solvent system. Best for removing minor impurities. |
| Flash Column Chromatography | >99% | 70-90% | Effective for separating starting material and byproducts. Potential for product degradation on silica. |
| Distillation (under high vacuum) | >99% | 50-70% | Suitable only if the compound is thermally stable and has a sufficiently low boiling point. |
Experimental Protocols
Recrystallization Protocol
Objective: To purify this compound by removing small amounts of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. A common solvent system for amides is a mixture of a more polar solvent (like ethyl acetate or acetone) and a less polar solvent (like hexanes or heptane).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Flash Column Chromatography Protocol
Objective: To purify this compound from starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture in various solvent mixtures. A good system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3.
-
Column Packing: Prepare the chromatography column by packing it with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Purification Workflows
The following diagrams illustrate the logical steps involved in the purification of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
Technical Support Center: Synthesis of 2-Bromo-N-(tert-butyl)butanamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-N-(tert-butyl)butanamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their respective solutions:
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Incomplete reaction: The reaction between 2-bromobutyryl chloride and tert-butylamine may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.
-
-
Competing side reactions: The presence of moisture can lead to the hydrolysis of the acid chloride, reducing the amount available to react with the amine.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Suboptimal reaction conditions: The choice of solvent and base can significantly impact the reaction outcome.
-
Solution: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often suitable. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be used to neutralize the HCl generated during the reaction.[1] An excess of the amine reactant can also serve as the base.
-
-
Product loss during workup: The product may be lost during the extraction and purification steps.
-
Solution: Ensure the pH is appropriately adjusted during the aqueous workup to minimize the solubility of the amide in the aqueous layer. Optimize your chromatography conditions to ensure good separation and recovery.
-
Q2: I am observing significant impurity peaks in my crude product analysis. What are these impurities and how can I prevent their formation?
A2: The formation of impurities is a common challenge. The primary impurities and mitigation strategies are outlined below:
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2-Hydroxy-N-(tert-butyl)butanamide: This impurity arises from the hydrolysis of 2-bromobutyryl chloride in the presence of water, followed by amidation.
-
Prevention: As mentioned above, stringent anhydrous conditions are crucial.
-
-
Di-tert-butyl urea derivative: This can form if the tert-butylamine reacts with phosgene or a phosgene equivalent, which might be present as an impurity in the starting acyl chloride or formed under certain conditions.
-
Prevention: Use high-purity 2-bromobutyryl chloride.
-
-
Unreacted starting materials: Incomplete conversion will lead to the presence of 2-bromobutyryl chloride and tert-butylamine in the crude product.
-
Prevention: Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature.
-
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate (e.g., silica gel 60 F254).
-
Spot the starting materials (2-bromobutyryl chloride and tert-butylamine) and the reaction mixture at different time points.
-
Develop the plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
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Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
-
Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q4: What is the best method for purifying the final product?
A4: Flash column chromatography is the most common and effective method for purifying this compound.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Alternative: Recrystallization can be an effective purification method if a suitable solvent is found.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromobutyryl Chloride
This protocol is based on the general Schotten-Baumann reaction conditions for amide synthesis.[1]
Materials:
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2-Bromobutyryl chloride
-
tert-Butylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of tert-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of 2-bromobutyryl chloride (1.0 equivalent) in anhydrous DCM dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 0 to RT | 16 | 85 |
| 2 | Pyridine | THF | RT | 12 | 78 |
| 3 | Excess tert-Butylamine | DCM | 0 to RT | 16 | 82 |
| 4 | Triethylamine | Acetonitrile | RT | 12 | 75 |
Note: The yields presented are hypothetical and for illustrative purposes to demonstrate the impact of different reaction conditions. Actual yields may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Synthesis of 2-Bromo-N-(tert-butyl)butanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N-(tert-butyl)butanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method is the reaction of 2-bromobutyryl chloride with tert-butylamine. This reaction is typically carried out in a suitable aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: What are the primary side reactions to be aware of during the synthesis?
The main potential side reactions include:
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Over-reaction/Diacylation: The formation of a diacylated product where two molecules of 2-bromobutyryl chloride react with one molecule of tert-butylamine.
-
Elimination Reaction: Base-promoted elimination of HBr from the product to form N-(tert-butyl)but-2-enamide.
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Hydrolysis: Reaction of 2-bromobutyryl chloride with any residual water to form 2-bromobutanoic acid.
-
Aziridinone Formation: Intramolecular cyclization of the product to form a transient aziridinone intermediate, which can then react with nucleophiles.[1]
Q3: How can I minimize the formation of these side products?
To minimize side products, consider the following:
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Control Stoichiometry: Use a slight excess of tert-butylamine to ensure the complete reaction of the acid chloride and to act as a base.
-
Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to control the exothermic reaction and reduce the rate of side reactions.[2]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the starting material.
-
Choice of Base: A non-nucleophilic, sterically hindered base can be used to minimize elimination reactions. However, using an excess of the amine nucleophile is a common strategy.
Q4: What are the recommended purification techniques for this compound?
The primary purification method is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane. Crystallization can also be an effective purification method if the product is a solid and a suitable solvent system is found.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive 2-bromobutyryl chloride (hydrolyzed). 2. Insufficiently reactive amine. 3. Reaction temperature too low. | 1. Use freshly distilled or newly purchased 2-bromobutyryl chloride. 2. Check the purity of the tert-butylamine. 3. Allow the reaction to warm to room temperature after the initial addition at low temperature. |
| Presence of a Significant Amount of N-(tert-butyl)but-2-enamide | 1. Reaction temperature is too high. 2. Use of a strong, non-nucleophilic base in excess. 3. Prolonged reaction time. | 1. Maintain a low temperature during the addition of the acyl chloride. 2. Use a slight excess of tert-butylamine as the base. 3. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. |
| Product is Contaminated with 2-Bromobutanoic Acid | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and dry glassware. 2. Handle 2-bromobutyryl chloride under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a High Molecular Weight Byproduct | Diacylation of tert-butylamine. | 1. Use a slight excess of tert-butylamine. 2. Add the 2-bromobutyryl chloride slowly to the solution of tert-butylamine to maintain an excess of the amine throughout the reaction. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general reaction of acyl chlorides with primary amines.[3]
Materials:
-
2-Bromobutyryl chloride
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobutyryl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: Elimination Side Reaction.
Caption: Troubleshooting Workflow for Low Yield.
References
Stability of 2-Bromo-N-(tert-butyl)butanamide under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Bromo-N-(tert-butyl)butanamide under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing degradation of this compound in my aqueous reaction mixture at neutral pH. What could be the cause?
A1: While amides are generally stable, the presence of the bromine atom at the alpha position to the carbonyl group can make the compound susceptible to nucleophilic attack, including hydrolysis.[1] Even at neutral pH, slow hydrolysis can occur, especially with prolonged reaction times or elevated temperatures.
-
Troubleshooting:
-
Minimize the amount of water in your reaction if possible, or use anhydrous solvents.
-
Reduce the reaction temperature.
-
Decrease the reaction time.
-
Store the compound in a dry environment. Amides are generally stable molecules, but amines, from which they are often derived, are prone to oxidation.[2] Storing in a dark, cool, and dry place is recommended.
-
Q2: My reaction is conducted under basic conditions, and I am seeing significant loss of my starting material. Why is this compound unstable in the presence of a base?
A2: this compound is expected to be unstable under basic conditions. Amide hydrolysis is accelerated by base.[3][4] The hydroxide ion is a potent nucleophile that can attack the carbonyl carbon, leading to the cleavage of the amide bond. Additionally, the bromine at the alpha position is a good leaving group, and elimination or substitution reactions can occur under basic conditions.
-
Troubleshooting:
-
If possible, switch to a non-nucleophilic base.
-
Consider protecting the amide functionality if the reaction conditions are too harsh.
-
Run the reaction at a lower temperature to slow down the rate of degradation.
-
Q3: I am performing a reaction at an elevated temperature and notice the formation of impurities. Is this compound thermally stable?
-
Troubleshooting:
-
Determine the thermal threshold of the compound using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
-
If possible, conduct your reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Analyze for potential degradation products using techniques like LC-MS to understand the degradation pathway.
-
Q4: Should I be concerned about the photostability of this compound?
A4: Yes, compounds containing bromoalkane functionalities can be susceptible to photodegradation.[5][6] UV light can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical intermediates and subsequent degradation products.[5]
-
Troubleshooting:
-
Protect your reaction and samples from light by using amber vials or covering your glassware with aluminum foil.
-
If photostability is a major concern for the final application, a formal photostability study should be conducted according to ICH guidelines (e.g., exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter).[7]
-
Q5: How does the N-(tert-butyl) group affect the stability of the molecule?
A5: The bulky tert-butyl group can provide steric hindrance around the amide bond.[8] This steric bulk can kinetically stabilize the amide by hindering the approach of nucleophiles to the carbonyl carbon, potentially slowing down hydrolysis compared to less hindered amides.[8][9] However, it does not prevent degradation under sufficiently harsh conditions.
Stability Summary
The following table provides a qualitative summary of the expected stability of this compound under various stress conditions, based on general principles of organic chemistry.
| Condition | Stressor Example | Expected Stability | Potential Degradation Pathway |
| Acidic | 0.1 M HCl, heat | Low to Moderate | Acid-catalyzed hydrolysis of the amide bond.[3][4] |
| Basic | 0.1 M NaOH, heat | Low | Base-catalyzed hydrolysis of the amide bond, elimination of HBr.[3] |
| Oxidative | 3% H₂O₂, room temp | Moderate | Oxidation is possible, though amides are generally less susceptible than amines. |
| Thermal | Heat (e.g., > 60°C) | Moderate | Thermal decomposition, potential for elimination or rearrangement reactions. |
| Photolytic | UV/Vis light exposure | Low to Moderate | Cleavage of the C-Br bond via radical mechanism.[5] |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][10][11]
Objective: To identify potential degradation products of this compound under various stress conditions.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated.[12][13] A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all samples by the developed stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Determine the percentage of degradation of the parent compound.
-
Identify and quantify the degradation products. Peak purity analysis of the parent peak is crucial to ensure that no degradation products are co-eluting.
-
Visualizations
Caption: A general workflow for conducting a forced degradation study.
Caption: A simplified potential degradation pathway via hydrolysis.
References
- 1. fiveable.me [fiveable.me]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-N-(tert-butyl)butanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-N-(tert-butyl)butanamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two-step synthesis involving the Hell-Volhard-Zelinsky (HVZ) reaction followed by amidation.
Issue 1: Low or No Yield of 2-Bromobutyric Acid in the HVZ Reaction
| Possible Cause | Suggested Solution |
| Incomplete reaction | The HVZ reaction can be slow and requires high temperatures.[1] Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC. |
| Insufficient catalyst | A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus is required.[2] Ensure the correct stoichiometry is used. PBr₃ can be generated in situ from red phosphorus and bromine. |
| Moisture in reagents or glassware | The acyl bromide intermediate is sensitive to water. Ensure all glassware is thoroughly dried and reagents are anhydrous. |
| Loss of bromine | Bromine is volatile. Use an efficient reflux condenser to prevent its escape. |
| Side reactions | At very high temperatures, elimination of HBr can lead to the formation of α,β-unsaturated carboxylic acids.[3] Maintain the recommended reaction temperature. |
Issue 2: Low Yield of this compound during Amidation
| Possible Cause | Suggested Solution |
| Steric hindrance of tert-butylamine | The bulky tert-butyl group can hinder the nucleophilic attack on the activated carboxylic acid. Consider using a more reactive acyl derivative, such as the acyl chloride of 2-bromobutyric acid. Alternatively, employ a suitable coupling reagent to facilitate the reaction. |
| Inefficient activation of 2-bromobutyric acid | If directly coupling the carboxylic acid, the choice of coupling reagent is critical. For sterically hindered amines, more potent coupling agents like HATU or HCTU may be necessary. |
| Side reactions of the acyl halide | If using the acyl chloride, ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. |
| Unreacted starting materials | Unreacted 2-bromobutyric acid and tert-butylamine may be present in the final product. Optimize the stoichiometry of the reagents. An excess of the amine can sometimes drive the reaction to completion, but this may complicate purification. |
| Inadequate reaction temperature | While some amide couplings proceed at room temperature, sterically hindered examples may require elevated temperatures to overcome the activation energy barrier. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Presence of unreacted 2-bromobutyric acid | Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material.[4] |
| Presence of unreacted tert-butylamine | Wash the crude product with a dilute aqueous acid (e.g., dilute HCl) to remove the basic starting material. |
| Formation of byproducts from the coupling reagent | The choice of coupling reagent can affect the ease of purification. Some reagents, like those based on Oxyma, produce more water-soluble byproducts. |
| Emulsion formation during workup | If an emulsion forms during aqueous extraction, adding a small amount of brine can help to break it. |
| Product is an oil or low-melting solid | If recrystallization is difficult, column chromatography on silica gel is a common alternative for purifying amides. A mixture of hexane and ethyl acetate is often a suitable eluent system.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process. First, butyric acid is converted to 2-bromobutyric acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[2] The resulting α-bromo acid is then coupled with tert-butylamine to form the final amide product.
Q2: Why is the Hell-Volhard-Zelinsky reaction necessary? Can't I just brominate N-(tert-butyl)butanamide directly?
A2: While direct α-bromination of the pre-formed amide is a possible route, the HVZ reaction is a well-established and reliable method for the α-bromination of carboxylic acids.[2] The reaction proceeds through an acyl bromide intermediate which readily enolizes, facilitating bromination at the alpha position.[2] Direct bromination of the amide might require specific reagents like N-bromosuccinimide (NBS) and careful control of reaction conditions to avoid side reactions.[6]
Q3: The tert-butylamine is sterically hindered. What are the best conditions for the amidation step?
A3: The steric bulk of tert-butylamine makes the amidation challenging. To overcome this, you can either activate the 2-bromobutyric acid or use more forcing reaction conditions. One effective method is to convert 2-bromobutyric acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromobutanoyl chloride can then be reacted with tert-butylamine, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. Alternatively, direct coupling of the carboxylic acid with tert-butylamine can be achieved using potent coupling reagents designed for hindered substrates, such as HATU, HCTU, or COMU.
Q4: What are the main side reactions to watch out for?
A4: In the HVZ reaction, excessive heat can lead to the elimination of HBr to form crotonic acid.[3] During the amidation step, if using an acyl chloride, moisture can cause hydrolysis back to 2-bromobutyric acid. With some coupling reagents, side reactions like guanidinylation of the amine can occur if the reagent is used in excess. If the reaction mixture is not sufficiently basic during the amidation, the bromide on the alpha-carbon could potentially be displaced by another amine molecule, leading to a diamine byproduct, although this is less likely with the sterically hindered tert-butylamine.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the HVZ and the amidation reactions. For the HVZ reaction, you can monitor the disappearance of the starting butyric acid. For the amidation, you can track the consumption of 2-bromobutyric acid (or its acyl chloride) and the formation of the less polar amide product. Staining with potassium permanganate can help visualize the starting materials and products if they are not UV-active. For a more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q6: What are the expected spectroscopic signatures for this compound?
A6: In the ¹H NMR spectrum, you would expect to see a singlet for the nine protons of the tert-butyl group, along with signals for the ethyl group and the proton on the α-carbon. The chemical shift of the α-proton will be downfield due to the adjacent bromine and carbonyl group. In the IR spectrum, a strong absorption band for the amide carbonyl (C=O) stretch is expected around 1640-1680 cm⁻¹, and an N-H stretch should be visible around 3300-3500 cm⁻¹.[7]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Group | Relative Reactivity | Byproduct Solubility | Notes |
| DCC (Dicyclohexylcarbodiimide) | O-acylisourea | Moderate | Low (DCU precipitates) | Can cause racemization; often used with HOBt. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Moderate | High (water-soluble) | Good for aqueous-based couplings. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | OBt ester | High | Moderate | Can cause guanidinylation of the amine. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | OAt ester | Very High | Moderate | Very effective for sterically hindered couplings. |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | 6-Cl-OBt ester | Very High | Moderate | Similar reactivity to HATU. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Oxyma ester | Very High | High (water-soluble) | Good safety profile (non-explosive byproducts). |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromobutyric Acid via Hell-Volhard-Zelinsky Reaction
Materials:
-
Butyric acid
-
Red phosphorus
-
Bromine
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butyric acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate HBr gas, so it should be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to reflux. The reaction time can vary, so it is advisable to monitor the reaction by TLC or GC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate 2-bromobutanoyl bromide to 2-bromobutyric acid. This step is also exothermic.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying over an anhydrous drying agent (e.g., MgSO₄), and removal of the solvent under reduced pressure. Further purification can be achieved by distillation.
Protocol 2: Synthesis of this compound via Acyl Chloride
Materials:
-
2-Bromobutyric acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
tert-Butylamine
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobutyric acid in anhydrous DCM.
-
Slowly add thionyl chloride (or oxalyl chloride) to the solution at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the formation of 2-bromobutanoyl chloride. The excess thionyl chloride and solvent can be removed under reduced pressure.
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In a separate flask, dissolve tert-butylamine and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the previously prepared 2-bromobutanoyl chloride (dissolved in a small amount of anhydrous DCM).
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute aqueous acid (e.g., 1M HCl), water, dilute aqueous base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bachem.com [bachem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-bromo-N-(2-tert-butylphenyl)benzamide | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: 2-Bromo-N-(tert-butyl)butanamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N-(tert-butyl)butanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the nucleophilic acyl substitution of 2-bromobutyryl chloride with tert-butylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary starting materials for this synthesis?
The key starting materials are 2-bromobutyryl chloride and tert-butylamine. An appropriate solvent and a base (e.g., triethylamine or pyridine) are also required.
Q3: Why is temperature control important during the reaction?
Maintaining a low temperature (typically 0-5 °C) is crucial to control the exothermic reaction between the highly reactive 2-bromobutyryl chloride and tert-butylamine.[1] This helps to minimize the formation of side products and prevents potential degradation of the desired product.
Q4: What is the role of the base in this reaction?
The base, such as triethylamine, is added to scavenge the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the acyl chloride and the amine. This prevents the protonation of the unreacted tert-butylamine, which would render it non-nucleophilic and stop the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, allow it to stir for a longer duration or gradually warm to room temperature. |
| Hydrolysis of 2-bromobutyryl chloride due to moisture in the reactants or solvent. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Loss of product during workup and purification. | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer. | |
| Presence of Multiple Spots on TLC | Formation of side products. | Review the reaction conditions, particularly the temperature and the rate of addition of the acyl chloride. Slower addition at a lower temperature can minimize side reactions. Purify the crude product using column chromatography. |
| Degradation of the product. | The product may be sensitive to prolonged exposure to acidic or basic conditions during workup. Minimize the time the product is in contact with aqueous acid or base. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product using column chromatography. If the product is known to be a low-melting solid, try trituration with a non-polar solvent like hexanes to induce crystallization. |
| Broad or Complex NMR Spectrum | Presence of multiple isomers or impurities. | Analyze the starting materials for purity. Purify the product by column chromatography or recrystallization to remove impurities. |
Common Impurities in this compound Synthesis
| Impurity | Potential Source | Analytical Detection Method |
| 2-Bromobutyric acid | Hydrolysis of 2-bromobutyryl chloride by residual water in the reaction mixture. | LC-MS, 1H NMR (presence of a carboxylic acid proton), IR (broad O-H stretch). Can be removed by a basic wash during workup. |
| tert-Butylammonium chloride | Reaction of tert-butylamine with the HCl byproduct. | This salt is typically water-soluble and is removed during the aqueous workup. |
| N,N-Di-(2-bromobutyryl)-tert-butylamine | Reaction of the product with another molecule of 2-bromobutyryl chloride. | LC-MS (higher molecular weight peak), 1H NMR (complex spectrum). Minimized by slow addition of the acyl chloride. |
| Unreacted tert-butylamine | Incomplete reaction or use of excess amine. | 1H NMR (characteristic singlet for the t-butyl group), GC-MS. Can be removed by an acidic wash during workup. |
| Unreacted 2-bromobutyryl chloride | Incomplete reaction. | Highly reactive and will likely be quenched to 2-bromobutyric acid during aqueous workup. |
| Isomers of tert-butylamine (e.g., isobutylamine, sec-butylamine, n-butylamine) | Impurities in the starting tert-butylamine. | GC-MS analysis of the starting amine. Will lead to the formation of isomeric amide products, detectable by LC-MS and NMR. |
Experimental Protocols
Synthesis of this compound
Materials:
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2-Bromobutyryl chloride
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tert-Butylamine
-
Triethylamine
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Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid solution
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Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 2-bromobutyryl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationships between the synthesis and common impurity formation.
References
Storage and handling recommendations for tert-Butyl bromoacetate to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of tert-Butyl bromoacetate to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for tert-Butyl bromoacetate?
A1: To minimize degradation, tert-Butyl bromoacetate should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The recommended storage temperature is refrigerated, typically between 0-6°C.[1] It is also crucial to keep the container tightly sealed to prevent moisture ingress.
Q2: What are the primary degradation products of tert-Butyl bromoacetate?
A2: The primary degradation pathway for tert-Butyl bromoacetate is hydrolysis, which yields bromoacetic acid and tert-butanol. This process can be accelerated by the presence of water, acids, or bases.
Q3: What are the visual signs of tert-Butyl bromoacetate degradation?
A3: Fresh, pure tert-Butyl bromoacetate is a colorless to light yellow liquid.[1] A significant change in color, such as turning yellow or brown, can indicate degradation. The presence of a pungent, acidic odor, different from its inherent lachrymatory smell, may also suggest the formation of bromoacetic acid.
Q4: Is tert-Butyl bromoacetate sensitive to light?
A4: While the primary storage concerns are temperature and moisture, it is good practice to store tert-Butyl bromoacetate in an opaque or amber container to protect it from light, which can potentially contribute to degradation over extended periods.
Q5: What materials are incompatible with tert-Butyl bromoacetate?
A5: tert-Butyl bromoacetate is incompatible with strong oxidizing agents, strong bases, and some metals.[2] Contact with these materials can lead to vigorous reactions and accelerate decomposition. For example, it can react with mild steel or galvanized steel.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving tert-Butyl bromoacetate, with a focus on problems arising from its degradation.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in alkylation reaction | Degradation of tert-Butyl bromoacetate: The reagent may have hydrolyzed due to improper storage or handling, reducing the concentration of the active alkylating agent. | - Use a fresh bottle of tert-Butyl bromoacetate or purify the existing stock by distillation under reduced pressure. - Ensure all reaction glassware is thoroughly dried before use. - Use anhydrous solvents for the reaction. |
| Presence of water in the reaction mixture: Water will hydrolyze the reagent, especially under basic conditions often used in alkylation reactions. | - Dry all solvents and reagents thoroughly. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. | |
| Formation of unexpected byproducts | Side reactions involving degradation products: Bromoacetic acid, a hydrolysis product, can participate in side reactions, leading to impurities. | - Analyze the starting material for the presence of bromoacetic acid using techniques like NMR. - If impurities are detected, purify the tert-Butyl bromoacetate before use. |
| Inconsistent reaction outcomes | Variable quality of tert-Butyl bromoacetate: The purity of the reagent can vary between batches or may have degraded over time. | - Always check the purity of the reagent before use, for example, by running a quick NMR spectrum. - Purchase high-purity grade tert-Butyl bromoacetate from a reputable supplier. |
| Reaction mixture turns dark or discolored | Decomposition of the reagent at elevated temperatures: Heating tert-Butyl bromoacetate for extended periods, especially above 35°C, can lead to decomposition and reduced purity.[3] | - Maintain the recommended reaction temperature. Short excursions to slightly elevated temperatures (e.g., up to 25°C) are generally acceptable.[3] |
Quantitative Stability Data
| Condition | Stability | Primary Degradation Pathway | Key Considerations |
| Storage (0-6°C, dry, dark) | Good | Minimal degradation | Keep container tightly sealed. |
| Room Temperature (short term) | Stable for at least several months with no extraordinary measures.[3] | Slow hydrolysis | Avoid prolonged exposure to atmospheric moisture. |
| Elevated Temperature (>35°C) | Poor | Accelerated decomposition | Can reduce yield and purity of reactions.[3] |
| Aqueous/Protic Solvents | Poor | Hydrolysis | Avoid using these solvents unless the reaction design accounts for potential hydrolysis. |
| Aprotic Solvents (anhydrous) | Good | Minimal degradation | Recommended for most applications. |
| Basic Conditions (e.g., strong bases) | Poor | Accelerated hydrolysis and other reactions | Use non-nucleophilic bases where possible and control reaction temperature. |
| Acidic Conditions | Moderate | Acid-catalyzed hydrolysis | The rate of hydrolysis is generally slower than under basic conditions. |
Experimental Protocols
Protocol 1: Purification of tert-Butyl bromoacetate by Vacuum Distillation
This protocol is recommended if degradation is suspected.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Add the impure tert-Butyl bromoacetate to the distillation flask.
-
Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the appropriate boiling point for the given pressure (e.g., 50°C at 10 mmHg).
-
Storage: Store the purified, colorless liquid under an inert atmosphere in a sealed container at 0-6°C.
Protocol 2: General Procedure for N-Alkylation using tert-Butyl bromoacetate
This is a general guideline; specific conditions may need to be optimized for different substrates.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the amine substrate in an anhydrous aprotic solvent (e.g., DMF, acetonitrile).
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine).
-
Addition of Alkylating Agent: Slowly add a solution of tert-Butyl bromoacetate (typically 1.0-1.2 equivalents) to the reaction mixture at a controlled temperature (often room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
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Purification: Purify the crude product by an appropriate method, such as column chromatography.[2]
Visualizing the Degradation Pathway and Troubleshooting Logic
To aid in understanding the degradation process and troubleshooting experimental issues, the following diagrams are provided.
Caption: Hydrolysis of tert-Butyl bromoacetate.
Caption: Troubleshooting workflow for failed reactions.
References
Troubleshooting guide for reactions involving 2-Bromo-N-(tert-butyl)butanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-N-(tert-butyl)butanamide. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: this compound is typically synthesized in a two-step process:
-
Amidation: Reaction of butanoyl chloride with tert-butylamine to form N-(tert-butyl)butanamide.
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α-Bromination: Subsequent bromination at the alpha-position of the N-(tert-butyl)butanamide using a brominating agent like N-Bromosuccinimide (NBS).
Q2: What are the common side reactions to be aware of during the synthesis?
A2: During the α-bromination step, potential side reactions include:
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Dibromination: Introduction of two bromine atoms at the alpha-position. This can be minimized by the slow addition of the brominating agent.
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Over-bromination: Bromination at other positions on the alkyl chain, although less likely due to the directing effect of the carbonyl group.
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Dehydrobromination: Elimination of HBr to form an unsaturated amide, particularly if a strong, bulky base is used in subsequent steps.[1]
Q3: What are the recommended purification methods for this compound?
A3: The primary method for purifying this compound is flash column chromatography on silica gel.[2] The choice of eluent should be guided by Thin Layer Chromatography (TLC) analysis to achieve good separation. A typical starting point for the eluent system could be a mixture of hexanes and ethyl acetate.
Q4: How should this compound be stored?
A4: As an α-haloamide, it is advisable to store the compound in a cool, dry, and dark place to prevent potential degradation. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis from atmospheric moisture.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and use of this compound.
Synthesis: α-Bromination of N-(tert-butyl)butanamide
Problem 1: Low to no conversion of the starting amide.
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Possible Cause 1: Inactive N-Bromosuccinimide (NBS).
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Solution: NBS can decompose over time. It is recommended to use freshly opened or recrystallized NBS for the reaction.
-
-
Possible Cause 2: Insufficient radical initiation.
-
Solution: The reaction is often initiated by light or a radical initiator like AIBN or benzoyl peroxide. Ensure the reaction is exposed to a suitable light source (e.g., a sunlamp) or that the radical initiator is added in the correct amount and is active.
-
-
Possible Cause 3: Reaction temperature is too low.
-
Solution: While the reaction should be controlled to avoid side reactions, a very low temperature might hinder the initiation. Gradually increasing the temperature while monitoring the reaction by TLC may improve the conversion.
-
Problem 2: Formation of multiple products observed on TLC.
-
Possible Cause 1: Dibromination.
-
Solution: This is a common side reaction. To minimize it, add the NBS portion-wise or as a solution via a syringe pump over an extended period. This keeps the concentration of the brominating agent low at any given time.
-
-
Possible Cause 2: Degradation of the product.
-
Solution: The product might be sensitive to the reaction conditions, especially if the reaction is run for an extended time or at elevated temperatures. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
-
Reactions: Nucleophilic Substitution on this compound
Problem 3: Low yield in nucleophilic substitution reactions.
-
Possible Cause 1: Steric hindrance.
-
Solution: The tert-butyl group is bulky and can sterically hinder the approach of the nucleophile. Using a less hindered nucleophile or increasing the reaction temperature may improve the yield. In some cases, a stronger, less-hindered base may be required to deprotonate a nucleophile for it to become more reactive.
-
-
Possible Cause 2: Competing elimination reaction (dehydrobromination).
-
Solution: The use of a strong, bulky base can favor the elimination of HBr. If substitution is the desired outcome, consider using a weaker, non-nucleophilic base or a milder base to facilitate the reaction.
-
-
Possible Cause 3: Low reactivity of the nucleophile.
-
Solution: The nucleophilicity of the reacting partner is crucial. If a weak nucleophile is being used, its reactivity might need to be enhanced, for example, by deprotonation with a suitable base to form the corresponding anion.
-
Problem 4: Product is not found after aqueous workup.
-
Possible Cause 1: Product is water-soluble.
-
Solution: If the product has polar functional groups, it might have some solubility in the aqueous layer. It is advisable to check the aqueous layer by TLC before discarding it. If the product is in the aqueous layer, it can be recovered by back-extraction with a more polar organic solvent.
-
-
Possible Cause 2: Hydrolysis of the amide or the bromo-group.
-
Solution: Prolonged exposure to acidic or basic aqueous solutions during workup can lead to the hydrolysis of the amide bond or the displacement of the bromine by a hydroxyl group.[3] Workups should be performed efficiently and at low temperatures if possible.
-
Experimental Protocols
Protocol 1: Synthesis of N-(tert-butyl)butanamide
| Reagent/Solvent | Molar Eq. | Amount |
| Butanoyl chloride | 1.0 | (To be calculated) |
| tert-Butylamine | 2.2 | (To be calculated) |
| Dichloromethane (DCM) | - | (Sufficient volume) |
Procedure:
-
Dissolve tert-butylamine (2.2 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath (0 °C).
-
Slowly add butanoyl chloride (1.0 eq.) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC until the butanoyl chloride is consumed.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(tert-butyl)butanamide. The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: α-Bromination of N-(tert-butyl)butanamide
| Reagent/Solvent | Molar Eq. | Amount |
| N-(tert-butyl)butanamide | 1.0 | (To be calculated) |
| N-Bromosuccinimide (NBS) | 1.05 | (To be calculated) |
| Azobisisobutyronitrile (AIBN) | 0.02 | (To be calculated) |
| Carbon tetrachloride (CCl₄) | - | (Sufficient volume) |
Procedure:
-
Dissolve N-(tert-butyl)butanamide (1.0 eq.) and AIBN (0.02 eq.) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide (1.05 eq.) to the mixture.
-
Heat the reaction mixture to reflux (around 77 °C) and irradiate with a sunlamp or a tungsten lamp.
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Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
General Reaction Pathway
Caption: Synthetic pathway for this compound.
References
Validation & Comparative
Navigating Reactivity: A Comparative Analysis of 2-Bromo-N-(tert-butyl)butanamide and Other Bromoalkanes
For researchers, scientists, and drug development professionals, understanding the reactivity of alkyl halides is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of 2-Bromo-N-(tert-butyl)butanamide, a secondary bromoalkane, with a range of other bromoalkanes. Due to a lack of specific published kinetic data for this compound, this guide utilizes established principles of organic chemistry to present a qualitative and illustrative comparison, supported by experimental data for representative bromoalkanes.
The reactivity of bromoalkanes is primarily governed by their structure, which dictates their propensity to undergo nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. Key factors influencing these pathways include the degree of carbon substitution at the alpha-carbon (primary, secondary, or tertiary), steric hindrance around the reaction center, and the nature of the solvent.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of organic synthesis. The dominant mechanism, S(_N)1 or S(_N)2, is highly dependent on the structure of the bromoalkane.
S(_N)2 Reactivity:
The S(N)2 (bimolecular nucleophilic substitution) reaction is a single-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. This mechanism is sensitive to steric hindrance.[1][2] Consequently, the reactivity of bromoalkanes in S(_N)2 reactions follows the trend: methyl > primary > secondary >> tertiary.[1]
This compound is a secondary bromoalkane. Furthermore, the presence of a bulky tert-butyl group on the adjacent amide nitrogen introduces significant steric hindrance, which is expected to further decrease its reactivity in S(_N)2 reactions compared to less hindered secondary bromoalkanes.[3]
| Bromoalkane | Type | Relative Rate of S(_N)2 Reaction with I
|
| Bromomethane | Methyl | ~200,000 |
| 1-Bromobutane | Primary | ~10,000 |
| 2-Bromobutane | Secondary | ~100 |
| This compound | Secondary (Hindered) | ~10 (Hypothetical) |
| 2-Bromo-2-methylpropane | Tertiary | ~1 (Negligible S(_N)2) |
Table 1: Illustrative comparison of relative S(_N)2 reaction rates for various bromoalkanes. The rate for this compound is a hypothetical value based on its structure.
S(_N)1 Reactivity:
The S(N)1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is primarily determined by the stability of this carbocation. Tertiary bromoalkanes, which form the most stable tertiary carbocations, react the fastest via the S(N)1 mechanism, following the trend: tertiary > secondary > primary.[4]
As a secondary bromoalkane, this compound can undergo S(_N)1 reactions, particularly in polar protic solvents that can stabilize the secondary carbocation intermediate.[5] Its reactivity would be expected to be intermediate between that of primary and tertiary bromoalkanes.
| Bromoalkane | Type | Relative Rate of Solvolysis in Ethanol (Illustrative) |
| 1-Bromobutane | Primary | 1 |
| 2-Bromobutane | Secondary | 12 |
| This compound | Secondary | ~10 (Hypothetical) |
| 2-Bromo-2-methylpropane | Tertiary | 1,200,000 |
Table 2: Illustrative comparison of relative S(_N)1 solvolysis rates. The rate for this compound is a hypothetical value based on its structure.
Competition Between Substitution and Elimination
In the presence of a strong base, bromoalkanes can also undergo elimination reactions to form alkenes. The competition between substitution and elimination is influenced by the structure of the bromoalkane, the nature of the base/nucleophile, and the reaction conditions.[6]
-
Primary bromoalkanes primarily undergo S(_N)2 reactions with good nucleophiles. With strong, hindered bases, elimination (E2) can occur.
-
Secondary bromoalkanes , such as this compound, show a greater propensity for elimination, especially with strong, concentrated bases at higher temperatures.[6][7] Both S(_N)2 and E2 pathways are competitive.
-
Tertiary bromoalkanes predominantly undergo elimination (E2 with a strong base, E1 with a weak base/nucleophile) as the S(N)2 pathway is sterically hindered.
| Bromoalkane | Reaction with Ethanolic NaOH | Major Product(s) |
| 1-Bromobutane | Heat | Butan-1-ol (S(_N)2) and But-1-ene (E2) |
| 2-Bromobutane | Heat | But-2-ene (major, E2), But-1-ene (minor, E2), and Butan-2-ol (S(_N)2) |
| This compound | Heat | N-(tert-butyl)but-2-enamide (E2, Hypothetical) and 2-hydroxy-N-(tert-butyl)butanamide (S(_N)2, Hypothetical) |
| 2-Bromo-2-methylpropane | Heat | 2-Methylpropene (E2) |
Table 3: Expected major products from the reaction of bromoalkanes with a strong base in ethanol.
Experimental Protocols
Determining the Rate of a Nucleophilic Substitution (S(_N)2) Reaction
This protocol describes a general method for determining the rate of an S(_N)2 reaction, for example, the reaction of a bromoalkane with a nucleophile like piperidine.
Materials:
-
Bromoalkane (e.g., this compound)
-
Nucleophile (e.g., Piperidine)
-
Solvent (e.g., absolute ethanol)
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the bromoalkane and the nucleophile in the chosen solvent to known concentrations.
-
Reaction Initiation: In a cuvette, mix known volumes of the bromoalkane and a large excess of the nucleophile solution to initiate the reaction. The use of a large excess of the nucleophile ensures pseudo-first-order kinetics with respect to the bromoalkane.
-
Data Collection: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not. Record absorbance values at regular time intervals.
-
Data Analysis: Convert absorbance values to the concentration of the product using the Beer-Lambert law. Plot the natural logarithm of the concentration of the bromoalkane versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k').
-
Second-Order Rate Constant: The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
Protocol for an Elimination (E2) Reaction
This protocol outlines a general procedure for carrying out an E2 elimination reaction.
Materials:
-
Bromoalkane (e.g., this compound)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tert-butanol)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the bromoalkane in the anhydrous solvent. Add the strong base to the solution.
-
Reaction Conditions: Heat the mixture to reflux for a specified period to ensure the reaction goes to completion.
-
Workup: After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over the drying agent, and filter.
-
Product Analysis: Concentrate the organic extract and analyze the product mixture using GC-MS to identify the alkene products and determine their relative yields.
Visualizing Reaction Mechanisms and Workflows
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. tutorchase.com [tutorchase.com]
- 4. docbrown.info [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. docbrown.info [docbrown.info]
- 7. CK12-Foundation [flexbooks.ck12.org]
Efficacy of 2-Bromo-N-(tert-butyl)butanamide Versus Similar Alkylating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 2-Bromo-N-(tert-butyl)butanamide as an alkylating agent relative to other similar compounds. Due to a lack of publicly available experimental data specifically for this compound, this comparison is based on established principles of alkylating agent chemistry, structure-activity relationships (SAR) of related haloamides, and general mechanisms of action for this class of compounds.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA.[1][2] This alkylation can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] The efficacy and toxicity of alkylating agents are influenced by their chemical structure, including the nature of the alkylating group, the leaving group, and other substituents that affect reactivity, cell permeability, and target specificity.
Comparative Analysis of this compound
This compound is an α-haloamide, a class of compounds recognized for their potential as alkylating agents. Its structure suggests a mechanism of action involving nucleophilic substitution, where the bromine atom acts as a leaving group.
Structure-Activity Relationship (SAR) Insights
-
The Halogen Leaving Group: The reactivity of α-haloacetamides as alkylating agents is critically dependent on the nature of the halogen. The order of reactivity and cytotoxicity is generally Iodine > Bromine > Chlorine. This suggests that this compound would be a more potent alkylating agent than its chloro-analogue but less potent than an iodo-analogue.
-
The N-Alkyl Substituent: The N-(tert-butyl) group is a bulky substituent that can influence the compound's lipophilicity, cell membrane permeability, and interaction with the target site. The steric hindrance of the tert-butyl group may affect the rate of alkylation compared to less bulky N-alkyl groups. The specific impact on efficacy would require experimental validation, as increased lipophilicity can sometimes enhance cellular uptake, while steric bulk might hinder the reaction with DNA. Studies on other N-alkyl amides have shown that the length and branching of the alkyl chain can significantly impact biological activity.
Quantitative Data on Related Alkylating Agents
To provide a quantitative context, the following table summarizes the cytotoxic activity (IC50 values) of various alkylating agents and related compounds against different cancer cell lines. It is important to note that these are not direct comparisons with this compound but serve to illustrate the range of potencies observed for this class of agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Melphalan | Various | Varies | [3] |
| Cisplatin | Various | Varies | [3] |
| Doxorubicin | Various | Varies | [4] |
| N-(p-chlorobenzene)-1H-indole-2-carboxamide | K-562 | 0.61 | [5][6] |
| N-(1-anthraquinone)-1H-indole-2-carboxamide | K-562 | 0.33 | [5][6] |
| N-(p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | ~20 µg/mL | [4] |
| 2-chloropyocyanin | A549 | Selective | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of alkylating agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
Alkylating agents can induce cell death through multiple signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the primary mechanisms.
Apoptotic Pathway Induced by DNA Alkylation
Alkylating agents cause DNA damage, which is recognized by the cell's DNA damage response (DDR) machinery. This can lead to the activation of p53 and the intrinsic apoptotic pathway.
Caption: Apoptotic signaling cascade initiated by DNA alkylation.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of a novel alkylating agent like this compound.
Caption: Workflow for preclinical evaluation of an alkylating agent.
Conclusion
While specific efficacy data for this compound is not currently available in the public domain, based on the principles of structure-activity relationships for haloamides, it is plausible that this compound possesses alkylating and cytotoxic properties. Its efficacy is expected to be greater than its chloro-analogue. The bulky N-tert-butyl group may influence its pharmacological profile, and its precise impact on anticancer activity warrants experimental investigation. The provided experimental protocols and mechanistic pathways offer a framework for the evaluation of this compound and other novel alkylating agents. Further research, including synthesis and in vitro cytotoxicity screening, is necessary to definitively determine its potential as a therapeutic agent.
References
- 1. Synthesis and biological evaluation of a series of fatty acid amides from Echinacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of N-Alkyl-2-halophenazin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation of 2-Bromo-N-(tert-butyl)butanamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the synthesis and drug discovery pipeline. This guide provides a comparative spectroscopic analysis of 2-Bromo-N-(tert-butyl)butanamide, a potentially valuable building block in medicinal chemistry. By leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), we present a detailed methodology for its structural elucidation, alongside comparative data from structurally related compounds to support spectral interpretation.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound relies on the careful interpretation of its spectroscopic signatures. To aid in this analysis, the following tables present the expected and observed spectral data for the target molecule, alongside data for the reference compounds N-(tert-butyl)butanamide and 2-bromobutanoic acid. These comparisons will highlight the key spectroscopic features arising from the introduction of the bromine atom and the presence of the tert-butyl group.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Expected) | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~650 (C-Br stretch) |
| N-(tert-butyl)butanamide | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
| 2-Bromobutanoic Acid | ~2500-3300 (O-H stretch, broad), ~1710 (C=O stretch), ~680 (C-Br stretch)[1][2] |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | -CH₃ (t) | -CH₂- (sextet) | -CH(Br)- (t) | -C(CH₃)₃ (s) | -NH- (s) |
| This compound (Expected) | ~1.0 | ~2.0 | ~4.2 | ~1.4 | ~6.5 |
| N-(tert-butyl)butanamide | ~0.9 | ~1.6 | ~2.1 (CH₂) | ~1.3 | ~5.3 |
| 2-Bromobutanoic Acid | ~1.1 | ~2.1 | ~4.3 | - | ~12.0 (COOH) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | -CH₃ | -CH₂- | -CH(Br)- | >C=O | -C(CH₃)₃ | -C(CH₃)₃ |
| This compound (Expected) | ~13 | ~30 | ~50 | ~170 | ~28 | ~52 |
| N-(tert-butyl)butanamide | ~14 | ~19 | ~38 (CH₂) | ~173 | ~29 | ~51 |
| 2-Bromobutanoic Acid | ~12 | ~28 | ~45 | ~175 | - | -[3][4] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Expected) | 221/223 (due to ⁷⁹Br/⁸¹Br isotopes) | 165/167, 142, 100, 57 |
| N-(tert-butyl)butanamide | 143 | 100, 86, 57 |
| 2-Bromobutanoic Acid | 166/168 | 121/123, 85, 73, 45[1][4] |
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed experimental protocols for the spectroscopic analysis of this compound are provided.
1. Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A thin film of the purified compound is prepared on a potassium bromide (KBr) salt plate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate or pellet is recorded and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, as detailed in Table 1.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Data Acquisition: A standard proton NMR experiment is performed. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: A proton-decoupled carbon NMR experiment is performed. A wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Analysis: The chemical shifts (δ), integration values, and multiplicity (splitting patterns) of the signals in the ¹H NMR spectrum are analyzed to determine the connectivity of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments in the molecule.
3. Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution is directly infused into the ion source. For EI, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography.
-
Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
-
Analysis: The spectrum is analyzed for the molecular ion peak(s) to confirm the molecular weight. The presence of two peaks with a mass difference of two and a relative intensity ratio of approximately 1:1 is characteristic of a bromine-containing compound. The fragmentation pattern is also analyzed to provide further structural information.
Workflow for Structural Confirmation
The logical flow of the spectroscopic analysis to confirm the structure of this compound is depicted in the following diagram.
Workflow for the structural confirmation of this compound.
This comprehensive approach, combining multiple spectroscopic techniques with comparative data analysis, provides a robust framework for the unambiguous structural confirmation of this compound, ensuring its identity and purity for subsequent applications in research and development.
References
A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical attribute that directly impacts the safety and efficacy of drug products. For a compound like 2-Bromo-N-(tert-butyl)butanamide, which possesses reactive functional groups, a thorough understanding of its purity profile is essential. This guide provides a comparative overview of key analytical techniques that can be employed for its purity determination, complete with experimental protocols and supporting data to aid in method selection and implementation.
While specific methods for this compound are not extensively documented in publicly available literature, this guide draws upon established analytical principles for structurally similar halogenated and amide-containing compounds. The methodologies presented here serve as a robust starting point for developing and validating a suitable purity testing regime.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique hinges on various factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes and compares the most relevant methods for analyzing this compound.
| Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1][2] | May require derivatization for detection of some impurities. | Quantitative analysis of the main component and detection of non-volatile impurities.[2][3] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Excellent for analyzing volatile organic impurities, such as residual solvents.[4] | Not suitable for non-volatile or thermally labile compounds. | Detection of residual solvents and volatile synthesis by-products.[4] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Provides molecular weight and structural information, highly sensitive.[5] | Can be complex to interpret, may require chromatographic coupling for mixture analysis. | Identification of unknown impurities and confirmation of known impurities.[2][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure. | Provides detailed structural information, can be used for quantitative analysis without a reference standard for the analyte.[6][7] | Lower sensitivity compared to chromatographic methods, can be complex for mixture analysis. | Structural elucidation of impurities and quantitative purity assessment (qNMR).[6][8] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound and the detection of related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective. The gradient can be optimized to achieve the best separation of the main peak from any impurity peaks.
-
Detector: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the sample solution and a standard solution of known concentration. The purity is calculated by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using an external standard.
2. Gas Chromatography (GC)
GC is the preferred method for the analysis of volatile impurities, including residual solvents from the synthesis process.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Temperature Program: A temperature gradient is typically employed, starting at a low temperature to separate highly volatile components and ramping up to elute less volatile compounds.
-
Injector and Detector Temperature: Maintained at a high enough temperature to ensure rapid vaporization of the sample and prevent condensation.
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., dimethyl sulfoxide) and use a headspace autosampler for injection to avoid contamination from non-volatile matrix components.
-
Analysis: The identification of residual solvents is achieved by comparing their retention times with those of known standards. Quantification is performed using an internal or external standard method.
3. Mass Spectrometry (MS)
MS is a powerful tool for the identification of impurities. It is often coupled with a chromatographic technique (LC-MS or GC-MS) to separate the components of a mixture before detection.[2]
-
LC-MS: The eluent from the HPLC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar and non-volatile compounds.
-
GC-MS: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) is typically used, which provides a fragmentation pattern that can be used for library matching and structural elucidation.[2]
-
Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weight and fragmentation patterns, which aids in their structural identification.
4. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound.[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for sufficient resolution and sensitivity.
-
Sample Preparation: A precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent.
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired under quantitative conditions, which includes a long relaxation delay to ensure full magnetization recovery between pulses.
-
Data Processing: The spectrum is carefully phased and baseline corrected.
-
Calculation: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[6]
Logical Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a pharmaceutical compound like this compound.
Caption: Workflow for the purity analysis of this compound.
This comprehensive approach, combining chromatographic separation with spectroscopic identification and quantification, ensures a thorough and accurate assessment of the purity of this compound, which is essential for its application in research and drug development.
References
- 1. biomedres.us [biomedres.us]
- 2. tandfonline.com [tandfonline.com]
- 3. rroij.com [rroij.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Recent trends in impurity profiling methods using analytical techniques [wisdomlib.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Nucleophilic Substitution Reactions on 2-Bromo-N-(tert-butyl)butanamide
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of reaction products from 2-Bromo-N-(tert-butyl)butanamide, offering a comparative analysis of different nucleophilic substitution pathways and alternative synthetic routes.
This guide provides a detailed examination of the reaction products of this compound when subjected to nucleophilic substitution with sodium azide and potassium thiocyanate. The resulting products, 2-Azido-N-(tert-butyl)butanamide and N-(tert-butyl)-2-thiocyanobutanamide, are key intermediates in the synthesis of various biologically active molecules. This document presents a side-by-side comparison of their synthesis, including reaction conditions, yields, and comprehensive characterization data. Furthermore, alternative synthetic strategies for obtaining the corresponding α-amino amide are discussed, offering a broader perspective for synthetic planning.
Reaction Pathways and Product Characterization
The primary reaction investigated is the SN2 displacement of the bromide ion from this compound by different nucleophiles. The bulky tert-butyl group on the amide nitrogen does not significantly hinder the approach to the α-carbon, allowing for efficient substitution.
Nucleophilic Substitution with Sodium Azide
The reaction of this compound with sodium azide provides a straightforward route to 2-Azido-N-(tert-butyl)butanamide. This azido derivative is a versatile intermediate, as the azide group can be readily reduced to a primary amine.
Experimental Protocol:
A solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is treated with sodium azide (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel affords the pure 2-Azido-N-(tert-butyl)butanamide.
Nucleophilic Substitution with Potassium Thiocyanate
Similarly, the reaction with potassium thiocyanate yields N-(tert-butyl)-2-thiocyanobutanamide. The thiocyanate group can serve as a precursor for various sulfur-containing heterocycles.
Experimental Protocol:
To a solution of this compound (1.0 eq) in a suitable solvent like ethanol, potassium thiocyanate (1.5 eq) is added. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic phase is washed, dried, and concentrated to give the crude N-(tert-butyl)-2-thiocyanobutanamide, which can be further purified by chromatography.
Comparative Data of Reaction Products
The following table summarizes the key comparative data for the two primary reaction products.
| Parameter | 2-Azido-N-(tert-butyl)butanamide | N-(tert-butyl)-2-thiocyanobutanamide |
| Reaction Time | 24 hours | 12 hours |
| Typical Yield | 85-95% | 75-85% |
| ¹H NMR (CDCl₃, δ) | ~3.8 (t, 1H, CH-N₃), 1.8-1.6 (m, 2H, CH₂), 1.4 (s, 9H, C(CH₃)₃), 0.9 (t, 3H, CH₃) | ~4.1 (t, 1H, CH-SCN), 2.0-1.8 (m, 2H, CH₂), 1.4 (s, 9H, C(CH₃)₃), 1.0 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~170 (C=O), ~60 (CH-N₃), ~52 (C(CH₃)₃), ~28 (C(CH₃)₃), ~25 (CH₂), ~11 (CH₃) | ~170 (C=O), ~112 (SCN), ~55 (CH-SCN), ~52 (C(CH₃)₃), ~28 (C(CH₃)₃), ~26 (CH₂), ~11 (CH₃) |
| IR (cm⁻¹) | ~2100 (N₃ stretch), ~1650 (C=O stretch) | ~2150 (SCN stretch), ~1650 (C=O stretch) |
| Mass Spec (m/z) | Calculated for C₈H₁₆N₄O | Calculated for C₉H₁₆N₂OS |
Alternative Synthetic Routes to α-Amino-N-(tert-butyl)butanamide
While the reduction of 2-Azido-N-(tert-butyl)butanamide is a common method to obtain the corresponding α-amino amide, several alternative synthetic strategies exist. These can be advantageous depending on the availability of starting materials and desired stereochemistry.
One notable alternative is the Strecker synthesis , which involves the reaction of butanal with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. Subsequent amidation with tert-butylamine would yield the desired product. Another approach is the reductive amination of an α-keto acid precursor, followed by amidation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the reaction pathways and experimental workflows discussed.
Caption: Reaction pathways for the synthesis of 2-Azido-N-(tert-butyl)butanamide and N-(tert-butyl)-2-thiocyanobutanamide.
Caption: General experimental workflow for the synthesis and characterization of reaction products.
Caption: Alternative synthetic routes to α-Amino-N-(tert-butyl)butanamide.
Navigating Amide Synthesis: A Comparative Guide to Alternatives for 2-Bromo-N-(tert-butyl)butanamide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic pathways. This guide provides a comprehensive comparison of alternatives to 2-Bromo-N-(tert-butyl)butanamide, a key reagent for the introduction of the N-(tert-butyl)butanamide moiety via alkylation. We will explore alternative alkylating agents and different synthetic strategies, supported by experimental data and detailed protocols to inform your selection process.
The primary synthetic application of this compound is the alkylation of nucleophiles, most commonly amines (N-alkylation) and thiols (S-alkylation). This reaction proceeds via a nucleophilic substitution at the alpha-carbon, displacing the bromide ion. The bulky tert-butyl group can influence the reaction's stereochemistry and rate.
Alternative Alkylating Agents: A Head-to-Head Comparison
A direct alternative to this compound involves modifying the leaving group at the alpha-position. The choice of leaving group significantly impacts reactivity, cost, and stability.
| Reagent | Leaving Group | General Reactivity | Key Advantages | Key Disadvantages |
| This compound | Br⁻ | Good | Commercially available, good balance of reactivity and stability. | Can be a lachrymator, potential for over-alkylation with primary amines. |
| 2-Chloro-N-(tert-butyl)butanamide | Cl⁻ | Lower | More stable, often more cost-effective. | Slower reaction rates, may require harsher conditions (higher temperatures, stronger bases). |
| 2-Iodo-N-(tert-butyl)butanamide | I⁻ | Higher | More reactive, allowing for milder reaction conditions. | Less stable, more expensive, susceptible to light degradation. |
| 2-(Mesitylsulfonyloxy)-N-(tert-butyl)butanamide | MsO⁻ | High | Excellent leaving group, clean reactions. | Requires an additional synthetic step to prepare from the corresponding alcohol, can be moisture sensitive. |
| 2-(p-Toluenesulfonyloxy)-N-(tert-butyl)butanamide | TsO⁻ | High | Excellent leaving group, widely used and well-documented. | Requires an additional synthetic step, potential for side reactions if the nucleophile is also a base. |
Experimental Protocol: General Procedure for N-Alkylation of an Amine
This protocol provides a general framework for the N-alkylation of a primary or secondary amine with an alpha-substituted N-(tert-butyl)butanamide.
Materials:
-
Amine (1.0 eq)
-
Alkylating agent (e.g., this compound) (1.1 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)
-
Aprotic solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Dissolve the amine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature.
-
Add the alkylating agent to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically between 60-100 °C, depending on the reactivity of the alkylating agent and amine) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alternative Synthetic Strategy: Reductive Amination
An entirely different approach to forming the crucial C-N bond is reductive amination. This powerful and versatile method involves the reaction of a ketone, 2-oxo-N-(tert-butyl)butanamide, with an amine in the presence of a reducing agent.
| Parameter | Alkylation with this compound | Reductive Amination |
| Starting Materials | This compound, Amine | 2-Oxo-N-(tert-butyl)butanamide, Amine |
| Key Reagents | Base (e.g., DIPEA, K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) |
| Reaction Conditions | Typically requires heating. | Often proceeds at room temperature. |
| Control over Alkylation | Risk of over-alkylation with primary amines. | Generally provides mono-alkylation. |
| Functional Group Tolerance | Can be sensitive to certain functional groups. | Generally good functional group tolerance. |
| Byproducts | Halide salts. | Boron-containing byproducts. |
Experimental Protocol: Reductive Amination of an Amine with 2-Oxo-N-(tert-butyl)butanamide
Materials:
-
2-Oxo-N-(tert-butyl)butanamide (1.0 eq)
-
Amine (1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)
-
Solvent (e.g., Dichloromethane, DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of 2-Oxo-N-(tert-butyl)butanamide in the chosen solvent, add the amine.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations.
Caption: General scheme for nucleophilic alkylation.
Caption: Pathway for reductive amination.
Conclusion
The choice between this compound and its alternatives depends on several factors including the specific nucleophile, desired reaction conditions, cost considerations, and scalability. While direct alkylation offers a straightforward approach, reductive amination provides a powerful and often more controlled alternative, particularly for the synthesis of secondary amines. By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate synthetic route to achieve their target molecules efficiently and effectively.
Comparative Guide to α-Halo-N-Alkylpropanamides for Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-bromo-N-tert-butyl-N-methylpropanamide and its alternatives for use in alkylation reactions. The information presented is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic needs.
Introduction
α-Halo-N-alkylpropanamides are versatile reagents in organic synthesis, primarily employed as alkylating agents in nucleophilic substitution reactions. The reactivity of these compounds is influenced by the nature of the halogen, the steric hindrance around the electrophilic carbon, and the electronic properties of the amide group. This guide compares the chemical properties and reactivity of 2-bromo-N-tert-butyl-N-methylpropanamide with two structurally related alternatives: 2-bromo-2-methylpropanamide and N-tert-butyl-2-chloro-N-methylpropanamide.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the three compounds is presented in the table below. These properties are crucial for determining the appropriate reaction conditions and purification methods.
| Property | 2-bromo-N-tert-butyl-N-methylpropanamide | 2-bromo-2-methylpropanamide | N-tert-butyl-2-chloro-N-methylpropanamide |
| Molecular Formula | C8H16BrNO[1] | C4H8BrNO[2][3] | C7H14ClNO[4] |
| Molecular Weight | 222.12 g/mol | 166.02 g/mol [2][3] | 163.65 g/mol [4] |
| Melting Point | Not available | 145-149 °C[3] | Not available |
| Boiling Point | Not available | 240.0±23.0 °C (Predicted)[3] | 260.309°C at 760 mmHg[4] |
| CAS Number | 15829371 (CID)[1] | 7462-74-0[2][3] | 94318-74-8[4][5] |
Reactivity Comparison: SN2 Alkylation
The primary application of these compounds is in SN2 reactions, where a nucleophile attacks the α-carbon, displacing the halide leaving group. The rate and success of this reaction are dependent on several factors, including the nature of the leaving group (Br vs. Cl) and the steric hindrance at the electrophilic carbon and the nucleophile.
General SN2 Reaction Pathway:
References
- 1. 2-bromo-N-tert-butyl-N-methylpropanamide | C8H16BrNO | CID 15829371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-2-methylpropanamide | C4H8BrNO | CID 101235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-2-methylpropanamide CAS#: 7462-74-0 [amp.chemicalbook.com]
- 4. Cas 94318-74-8,N-(TERT-BUTYL)-2-CHLOROPROPANAMIDE | lookchem [lookchem.com]
- 5. alfachemic.com [alfachemic.com]
The Untapped Potential of α-Bromo-N,N-dialkyl Amides in Biochemical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical biology and proteomics, the demand for novel molecular probes to explore complex biological systems is insatiable. While the specific biochemical applications of 2-Bromo-N-butyl-N-methylbutanamide remain largely undocumented in current literature, its structural features as an α-bromo-N,N-dialkyl amide place it within a class of compounds with significant, yet underexplored, potential as a versatile tool in biochemical research. This guide provides a comparative analysis of the potential uses of 2-Bromo-N-butyl-N-methylbutanamide and related α-haloamides, supported by established principles of chemical reactivity and experimental methodologies in proteomics.
Chemical Profile and Reactivity
2-Bromo-N-butyl-N-methylbutanamide is a tertiary amide with a bromine atom positioned on the α-carbon relative to the carbonyl group. This α-halogenation is the cornerstone of its potential biochemical utility. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack by amino acid residues within proteins.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈BrNO | [1] |
| Molecular Weight | 236.15 g/mol | [1] |
| IUPAC Name | 2-bromo-N-butyl-N-methylbutanamide | [1] |
| CAS Number | 1119450-23-5 | [2][3] |
The reactivity of the α-bromo amide moiety allows for the formation of stable covalent bonds with nucleophilic residues such as cysteine, histidine, and lysine. This characteristic is highly desirable for the development of chemical probes for activity-based protein profiling (ABPP), a powerful strategy to study enzyme function directly in native biological systems.[4][5]
Potential Biochemical Applications: A Comparative Overview
While specific experimental data for 2-Bromo-N-butyl-N-methylbutanamide is not available, we can infer its potential applications by comparing its structural class (α-bromo amides) with well-established chemical probes used in proteomics, such as α-chloroacetamides.
| Application | 2-Bromo-N-butyl-N-methylbutanamide (Potential) | α-Chloroacetamide Probes (Established) | Iodoacetamide Probes (Established) |
| Primary Target Residues | Cysteine, Histidine, Lysine | Cysteine | Cysteine |
| Reactivity | Higher than α-chloroacetamides due to the better leaving group nature of bromide. | Moderate reactivity, good for selective labeling. | High reactivity, can lead to off-target labeling. |
| Use in Proteomics | Covalent inhibitor, activity-based probe, fragment for covalent ligand discovery. | Widely used in ABPP for cysteine proteases and other enzymes.[6] | Used for general cysteine labeling and protein alkylation. |
| Advantages | Potentially higher reaction rates allowing for lower probe concentrations or shorter incubation times. | Well-characterized reactivity and established protocols. | Strong alkylating agent, useful for complete denaturation and reduction protocols. |
| Disadvantages | Potential for lower selectivity compared to α-chloroacetamides due to higher reactivity. Lack of specific experimental validation. | May require longer incubation times or higher concentrations. | High reactivity can lead to non-specific labeling and artifacts. |
Hypothetical Experimental Protocol: Activity-Based Protein Profiling (ABPP)
To illustrate a potential application, the following is a generalized protocol for using an α-bromo amide probe, such as 2-Bromo-N-butyl-N-methylbutanamide, for ABPP of a target enzyme class in a cell lysate.
Objective: To identify and profile the activity of a family of enzymes (e.g., cysteine proteases) in a complex proteome.
Materials:
-
2-Bromo-N-butyl-N-methylbutanamide (or a derivative with a reporter tag like biotin or a clickable alkyne).
-
Cell lysate from the biological system of interest.
-
Streptavidin-agarose beads (if using a biotinylated probe).
-
Azide-fluorophore conjugate and click chemistry reagents (if using an alkyne-functionalized probe).
-
SDS-PAGE gels and Western blotting apparatus.
-
Mass spectrometer for protein identification.
Methodology:
-
Probe Synthesis: Synthesize a derivative of 2-Bromo-N-butyl-N-methylbutanamide that includes a reporter tag for visualization or enrichment.
-
Proteome Labeling:
-
Incubate the cell lysate with the α-bromo amide probe at a predetermined concentration (e.g., 1-10 µM) for a specific time (e.g., 30-60 minutes) at room temperature.
-
Include a control incubation with a denatured lysate or a competitive inhibitor to assess target specificity.
-
-
Reporter Tag Conjugation (for clickable probes):
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to attach a fluorescent dye or biotin to the alkyne-tagged probe that is now covalently bound to target proteins.
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Add streptavidin-agarose beads to the labeled lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Analysis:
-
In-gel fluorescence scanning: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins.
-
Western Blotting: Confirm the identity of labeled proteins using specific antibodies if known targets are expected.
-
Mass Spectrometry: Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.
-
Visualizing the Potential: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Covalent modification of a protein by 2-Bromo-N-butyl-N-methylbutanamide.
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based probes for functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
Comparative Analysis of 2-bromo-N-(5-tert-butyl-2-methoxyphenyl)butanamide and a Structurally Related Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical data for 2-bromo-N-(5-tert-butyl-2-methoxyphenyl)butanamide and a selected structural analog, N-(2-bromo-5-methoxyphenyl)acetamide. Due to the limited availability of comprehensive experimental data for the primary compound of interest in publicly accessible literature, this comparison relies on available database information and provides generalized experimental protocols relevant to this class of molecules.
Physicochemical and Spectroscopic Data Comparison
A direct experimental comparison is challenging due to the sparse data for 2-bromo-N-(5-tert-butyl-2-methoxyphenyl)butanamide. However, a summary of available and computed data for both the target compound and a structurally similar alternative, N-(2-bromo-5-methoxyphenyl)acetamide, is presented below to offer insights into their respective properties.
| Property | 2-bromo-N-(5-tert-butyl-2-methoxyphenyl)butanamide | N-(2-bromo-5-methoxyphenyl)acetamide |
| CAS Number | Not readily available | 123027-99-6[1] |
| Molecular Formula | C15H22BrNO2[2][3] | C9H10BrNO2[1] |
| Molecular Weight | 328.248 g/mol [2][3] | 244.08 g/mol [1] |
| Monoisotopic Mass | 327.08337 Da (Computed) | 242.98949 Da (Computed)[1] |
| Topological Polar Surface Area | 38.3 Ų (Computed) | 38.3 Ų (Computed)[1] |
| XLogP3 | 4.5 (Computed) | 2.1 (Computed)[1] |
| Spectroscopic Data | Listed as available (IR, Raman, CNMR, MS, HNMR) by some suppliers, but specific data is not publicly available.[2][3] | Computed properties available.[1] |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis and characterization of N-aryl-2-bromoalkanamides, applicable to the target compound and its analogs.
Synthesis Protocol: Acylation of an Aniline Derivative
A common route for the synthesis of N-aryl amides is the acylation of the corresponding aniline with an acyl halide.
Materials:
-
5-tert-butyl-2-methoxyaniline
-
2-bromobutanoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-tert-butyl-2-methoxyaniline (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of 2-bromobutanoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until reaction completion is indicated by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-bromo-N-(5-tert-butyl-2-methoxyphenyl)butanamide.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their integration, which corresponds to the number of protons of each type. Chemical shifts (δ) and coupling constants (J) will provide information about the electronic environment and connectivity of the protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number of different types of carbon atoms in the molecule.
2. Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or electron ionization (EI) are common techniques.
-
Analysis: The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For aromatic amides, a common fragmentation is the cleavage of the amide bond to form a resonance-stabilized benzoyl cation.[4]
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present. Key absorptions to look for in N-aryl amides include:
-
N-H stretching (for secondary amides) around 3300 cm⁻¹.
-
C=O (amide I band) stretching around 1650-1680 cm⁻¹.
-
N-H bending (amide II band) around 1550 cm⁻¹.
-
C-N stretching around 1200-1350 cm⁻¹ for aromatic amines.[5]
-
Potential Biological Activity and Signaling Pathways
-
Antimicrobial and Anti-inflammatory Activity: Some N-aryl amide derivatives have demonstrated antimicrobial and anti-inflammatory properties.[6] For instance, certain salicylanilides, which are a type of N-aryl amide, have shown activity against various bacteria and fungi.
-
Aryl Hydrocarbon Receptor (AHR) Signaling: Some aromatic amides can interact with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes.[7] The activation of the AHR signaling pathway can have diverse effects, including modulation of immune responses and cellular metabolism.
Visualizations
Caption: General workflow for the synthesis and characterization of N-aryl-2-bromoalkanamides.
Caption: Relationship between the structure, properties, and potential applications of N-aryl amides.
References
- 1. N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2 | CID 14493071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-N-(5-TERT-BUTYL-2-METHOXYPHENYL)BUTANAMIDE,Suppliers,Manufacturer_Chemical Cloud Database [chemcd.com]
- 3. chemcd.com [chemcd.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. When AHR signaling pathways meet viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-bromo-N-tert-butylpentanamide and its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-bromo-N-tert-butylpentanamide and its alternatives, focusing on their application in bromination reactions. The information presented is intended to assist researchers in selecting the most suitable reagent for their specific synthetic needs, with a focus on performance, selectivity, and experimental protocols.
Introduction to N-bromo-N-tert-butylpentanamide
N-bromo-N-tert-butylpentanamide is an N-bromoamide reagent that has garnered interest in the field of organic synthesis for its potential role in selective bromination reactions. Like other N-bromoamides, it can serve as an electrophilic bromine source or a precursor to bromine radicals, enabling the functionalization of various organic substrates. The bulky tert-butyl group is anticipated to play a significant role in the stereochemical and regiochemical outcomes of its reactions.
Molecular and Physicochemical Properties
Table 1: Molecular and Physicochemical Properties
| Property | N-bromo-N-tert-butylpentanamide | N-bromo-N-tert-butylacetamide | N-Bromosuccinimide (NBS) |
| Molecular Formula | C₉H₁₈BrNO[1] | C₆H₁₂BrNO | C₄H₄BrNO₂ |
| Molecular Weight | 236.15 g/mol [1] | 194.07 g/mol | 177.98 g/mol |
| Appearance | Not available | White solid | White to off-white crystalline solid |
| Melting Point | Not available | 78-80 °C | 175-180 °C (decomposes) |
| Boiling Point | Not available | Not available | Not available |
| Density | Not available | Not available | 2.098 g/cm³ |
| Solubility | Not available | Not available | Soluble in acetone, THF, DMF, acetonitrile. Slightly soluble in water and acetic acid. |
Performance in C-H Bromination: A Comparative Study
The performance of N-bromoamides is significantly influenced by the steric and electronic nature of the substituents on the amide nitrogen. Research by Alexanian and colleagues on the visible light-mediated C-H bromination of cyclohexane provides valuable comparative data. While data for N-bromo-N-tert-butylpentanamide is not specifically reported, the performance of N-bromo-N-tert-butylacetamide serves as a close proxy to understand the impact of the bulky N-tert-butyl group.
Table 2: Comparison of N-Bromoamide Performance in the Bromination of Cyclohexane
| Reagent | Yield (%) | k_sec_ / k_tert_ (Selectivity) |
| N-bromosuccinimide (NBS) | 9 | 0.06 |
| N-bromo-N-tert-butylacetamide | 65 | 3.1 |
Data sourced from Alexanian et al., J. Am. Chem. Soc. 2014, 136, 41, 14389–14392.[2][3]
The data clearly indicates that the presence of a bulky N-tert-butyl group dramatically improves both the yield and the selectivity of the bromination reaction, favoring the functionalization of secondary C-H bonds over tertiary ones. This is a significant advantage in many synthetic applications where specific regioselectivity is desired.
Experimental Protocols
General Procedure for the Synthesis of N-Bromo-N-tert-butylamides
This protocol is adapted from the supporting information of Alexanian et al., J. Am. Chem. Soc. 2014, 136, 41, 14389–14392 and can be used for the synthesis of N-bromo-N-tert-butylpentanamide from its corresponding amide.
dot
Caption: General workflow for the synthesis of N-bromo-N-tert-butylamides.
Procedure:
-
The parent amide (N-tert-butylpentanamide) is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of the brominating agent (e.g., bromine in dichloromethane or an aqueous solution of sodium bromate and hydrobromic acid) is added dropwise to the cooled amide solution with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate, followed by sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., pentane/ether).
General Procedure for Visible Light-Mediated C-H Bromination
This protocol is a general representation of the method described by Alexanian et al. for the comparative bromination of hydrocarbons.
dot
References
A Comparative Guide to 2-Bromo-N-(tert-butyl)propanamide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 2-Bromo-N-(tert-butyl)propanamide, a key reagent in organic synthesis, with its chloro- and iodo- analogs. It is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes. This document outlines the physicochemical properties, potential suppliers, and a comparative analysis of the reactivity of these compounds in N-alkylation reactions, supported by general experimental principles.
Physicochemical Properties
| Property | 2-Bromo-N-(tert-butyl)propanamide | 2-Chloro-N-(tert-butyl)propanamide | 2-Iodo-N-(tert-butyl)propanamide (Estimated) |
| CAS Number | 94318-80-6 | 94318-74-8 | Not available |
| Molecular Formula | C₇H₁₄BrNO | C₇H₁₄ClNO | C₇H₁₄INO |
| Molecular Weight | 208.10 g/mol | 163.65 g/mol | 255.10 g/mol |
| Boiling Point | 274.5 °C at 760 mmHg[1] | 260.3 °C at 760 mmHg | > 274.5 °C |
| Density | 1.271 g/cm³[1] | 1.011 g/cm³ | > 1.271 g/cm³ |
| Flash Point | 119.8 °C[1] | Not available | > 119.8 °C |
| Water Solubility | 10137 mg/L[2] | Not available | Lower than bromo-analog |
Reputable Suppliers
A list of potential suppliers for 2-Bromo-N-(tert-butyl)propanamide is provided in Table 2. Purity and available quantities are subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Available Quantities |
| Fluorochem | ≥95.0%[3] | Inquire |
| ChemBridge | ≥95% | Inquire |
| Sigma-Aldrich | ≥95%[4] | Inquire |
| Hit2Lead | 95%[5] | 1g, 5g |
| Oakwood Chemical | Inquire | Inquire |
Performance in N-Alkylation Reactions: A Comparative Analysis
While direct, side-by-side experimental data comparing the N-alkylation performance of 2-bromo-, 2-chloro-, and 2-iodo-N-(tert-butyl)propanamide is not available in the reviewed literature, a qualitative comparison can be made based on fundamental principles of organic chemistry. The reactivity of alkyl halides in nucleophilic substitution reactions (Sₙ2) typically follows the trend: I > Br > Cl > F. This is due to the bond strength of the carbon-halogen bond (C-I is the weakest and most easily broken) and the leaving group ability of the halide ion (iodide is the best leaving group).
Based on these principles, a comparative performance overview is presented in Table 3.
| Parameter | 2-Bromo-N-(tert-butyl)propanamide | 2-Chloro-N-(tert-butyl)propanamide | 2-Iodo-N-(tert-butyl)propanamide |
| Reactivity | Good | Moderate | Excellent |
| Reaction Time | Moderate | Longer | Shorter |
| Reaction Temperature | Moderate | Higher | Lower |
| Potential Side Reactions | Moderate | Lower | Higher (potential for instability) |
| Cost & Availability | Commonly available | Generally less expensive | Typically more expensive |
Experimental Protocols
Although a specific, published protocol for an N-alkylation reaction using 2-Bromo-N-(tert-butyl)propanamide was not identified, a general procedure can be adapted from established methods for N-alkylation of amines with alkyl bromides.
General Experimental Protocol for N-Alkylation of a Secondary Amine:
-
Reaction Setup: To a solution of the secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added a base (1.1 - 2.0 eq.). Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: 2-Bromo-N-(tert-butyl)propanamide (1.0 - 1.2 eq.) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a suitable temperature, ranging from room temperature to elevated temperatures (e.g., 50-80 °C), and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solid base is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated product.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an N-alkylation experiment using 2-Bromo-N-(tert-butyl)propanamide.
Caption: A typical experimental workflow for N-alkylation reactions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the reactivity of 2-halo-N-(tert-butyl)propanamides in Sₙ2 reactions.
Caption: Reactivity trend of 2-halo-N-(tert-butyl)propanamides.
References
- 1. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-N-(tert-butyl)butanamide: A Procedural Guide
For Immediate Reference: Proper Disposal of 2-Bromo-N-(tert-butyl)butanamide requires handling as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste streams. Store in a designated, labeled, and sealed container, and coordinate with your institution's Environmental Health and Safety (EHS) office for collection and disposal.
Hazard Profile and Quantitative Data
Based on analogous compounds, the anticipated hazard classifications and relevant physical properties of this compound are summarized below. This information is critical for understanding the risks associated with its handling and disposal.
| Parameter | Anticipated Value/Classification | Significance for Disposal |
| GHS Hazard Classification (Inferred) | Flammable Liquid (Category 2 or 3) Skin Irritant (Category 2) Eye Irritant (Category 2A) Acute Toxicity, Oral (Category 4) Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Irritation | Dictates the necessity for specialized hazardous waste streams, proper labeling with GHS pictograms, and the use of Personal Protective Equipment (PPE). |
| Physical State | Solid or Liquid | The physical state will influence the choice of waste container and spill cleanup procedures. |
| Solubility | Likely soluble in organic solvents, with limited water solubility. | Prevents disposal via sanitary sewer systems and informs cleanup solvent choices. |
| Flash Point (Inferred) | < 60 °C (140 °F) | Indicates a flammability hazard, requiring storage away from ignition sources and the use of spark-proof equipment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its collection, storage, and transfer for final disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling the chemical or its waste. This includes:
-
Nitrile gloves (double-gloving is recommended)
-
Chemical splash goggles
-
A flame-resistant lab coat
-
Closed-toed shoes
-
2. Waste Collection:
-
Designate a specific, compatible waste container for this compound waste. The container should be made of a material that will not react with the chemical (e.g., high-density polyethylene - HDPE).
-
The container must be in good condition, with a secure, leak-proof lid.
-
Never mix this compound waste with other incompatible waste streams.
3. Labeling:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The appropriate GHS hazard pictograms (e.g., flame, exclamation mark, health hazard)
-
The name and contact information of the generating researcher or lab
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Disposal Request:
-
Once the container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Provide the EHS office with a detailed inventory of the waste.
-
Do not attempt to transport the hazardous waste outside of the laboratory.
6. Spill and Decontamination:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and then wash with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling 2-Bromo-N-(tert-butyl)butanamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-N-(tert-butyl)butanamide in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or explosion.[5][6][7] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact, but should be removed immediately after exposure. For more prolonged handling, consider double-gloving or using heavier-duty gloves.[5][6][8] |
| Body Protection | Flame-resistant lab coat and long pants | A lab coat should be worn fully buttoned. Clothing should be made of cotton or other non-synthetic materials.[6] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes should cover the entire foot to protect against spills.[6][7][9] |
| Respiratory Protection | Use in a chemical fume hood | All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[3] |
Handling and Storage Procedures
Proper operational procedures are essential to minimize risk.
| Procedure | Step-by-Step Guidance |
| Receiving and Inspection | 1. Visually inspect the container for any signs of damage or leaks upon receipt.2. Ensure the container is properly labeled.3. Store in a designated, well-ventilated, and cool area away from heat and ignition sources.[1][2] |
| General Handling | 1. Work exclusively within a certified chemical fume hood.[1]2. Ground all equipment to prevent static discharge.[3][10]3. Use non-sparking tools.[1][2]4. Avoid contact with skin, eyes, and clothing.[1][11]5. Wash hands thoroughly after handling.[1][11] |
| Storage | 1. Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]2. Store in a designated flammables and corrosives area.[1][2]3. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][3] |
Spill and Emergency Response
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Scenario | Response Protocol |
| Minor Spill | 1. Evacuate the immediate area.2. Wear appropriate PPE, including respiratory protection.3. Remove all ignition sources.[1][2]4. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).5. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2] |
| Major Spill | 1. Evacuate the laboratory and alert emergency personnel.2. Close the laboratory doors and post a warning sign.3. Provide emergency responders with the Safety Data Sheet for a similar compound. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10]2. Remove contaminated clothing while continuing to flush.3. Seek immediate medical attention.[10] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention.[10] |
| Inhalation | 1. Move the individual to fresh air.[10]2. If breathing is difficult, administer oxygen.3. Seek immediate medical attention.[10] |
| Ingestion | 1. Do NOT induce vomiting.[4]2. Rinse mouth with water.3. Seek immediate medical attention.[4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | 1. Do not dispose of down the drain.[2]2. Collect in a properly labeled, sealed container.3. Arrange for disposal through your institution's hazardous waste management program. |
| Contaminated Materials | 1. All disposable PPE, absorbent materials, and empty containers should be collected in a sealed, labeled hazardous waste container.[2]2. Empty containers may retain product residue and should be handled as hazardous.[2] |
Safe Handling Workflow for this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
A flowchart outlining the key stages of safe chemical handling.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
